molecular formula C10H7ClN2O2 B6260918 4-chloro-7-methyl-3-nitroquinoline CAS No. 700369-50-2

4-chloro-7-methyl-3-nitroquinoline

Cat. No.: B6260918
CAS No.: 700369-50-2
M. Wt: 222.63 g/mol
InChI Key: FQWCHXWBGPCGOD-UHFFFAOYSA-N
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Description

4-chloro-7-methyl-3-nitroquinoline is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

700369-50-2

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

4-chloro-7-methyl-3-nitroquinoline

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-3-7-8(4-6)12-5-9(10(7)11)13(14)15/h2-5H,1H3

InChI Key

FQWCHXWBGPCGOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(C(=C2C=C1)Cl)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 4-chloro-7-methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Structural Properties, Synthesis, and Medicinal Chemistry Applications[1][2]

Executive Summary

4-Chloro-7-methyl-3-nitroquinoline (CAS: 700369-50-2) is a highly functionalized heterocyclic building block characterized by a "push-pull" electronic system.[1][2] The scaffold features an electron-deficient pyridine ring activated by a nitro group at the C3 position, rendering the C4-chlorine atom exceptionally labile to nucleophilic aromatic substitution (


). The C7-methyl group introduces lipophilicity and weak electron donation, modulating the solubility profile without significantly dampening the electrophilicity of the C4 center. This molecule serves as a critical intermediate in the synthesis of PI3K/mTOR inhibitors, antimalarial agents, and tricyclic DNA-intercalating drugs.
Part 1: Chemical Identity and Physical Properties[1]

The physicochemical profile of this compound is defined by its planar aromaticity and the strong dipole moment introduced by the nitro group.[1]

Table 1: Chemical Specifications

PropertyDetail
IUPAC Name This compound
CAS Number 700369-50-2
Molecular Formula

Molecular Weight 222.63 g/mol
SMILES CC1=CC2=NC=C(C(=C2C=C1)Cl)[O-]
Appearance Yellow to pale-brown crystalline solid
Predicted LogP ~2.9 - 3.1 (Lipophilic)
H-Bond Donors/Acceptors 0 / 3
Rotatable Bonds 0
Part 2: Structural Analysis & Reactivity Logic[1]
Electronic "Push-Pull" System

The reactivity of this molecule is governed by the cooperative electronics of the quinoline ring and its substituents.

  • C4-Chlorine Activation (The "Warhead"): The nitrogen atom in the quinoline ring (N1) exerts an inductive electron-withdrawing effect.[1] This is dramatically amplified by the nitro group (

    
    ) at C3.[1] The resonance effects of the nitro group deplete electron density at C2 and C4, making the C4-chlorine bond highly susceptible to displacement by nucleophiles.
    
  • C7-Methyl Effect: The methyl group at C7 is a weak electron donor (inductive effect,

    
    ).[1] While it slightly increases electron density in the benzenoid ring, its effect on the distant C4 position is minimal compared to the strong deactivation from the 3-nitro group. Its primary role is increasing lipophilicity, aiding cell membrane permeability in drug candidates.
    
  • C3-Nitro Group: Beyond activation, this group is a versatile handle.[1] It can be reduced to an amine (

    
    ), serving as a precursor for annulation reactions to form tricyclic systems like pyrazolo[4,3-c]quinolines.[1]
    
Reactivity Mapping (DOT Visualization)

The following diagram illustrates the core reactivity pathways available to this scaffold.

ReactivityMap Core 4-Chloro-7-methyl- 3-nitroquinoline SNAr S_NAr Displacement (Amines, Thiols, Alkoxides) Core->SNAr C4-Cl Displacement (Fastest Step) Reduction Nitro Reduction (Fe/HCl or H2/Pd) Core->Reduction C3-NO2 -> NH2 Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Coupling C4-Aryl/Alkynyl Benzylic Benzylic Oxidation (SeO2 -> Aldehyde) Core->Benzylic C7-Me Functionalization

Figure 1: Reactivity landscape of this compound. The red path indicates the most kinetically favored reaction.

Part 3: Synthesis Strategy

The synthesis of this compound typically follows a convergent route starting from 3-methylaniline.[1] The critical step is the chlorination of the 4-hydroxy intermediate, which requires careful thermal control to prevent decomposition of the nitro group.

Synthetic Pathway[3][4][5][6][7]

SynthesisPath Aniline 3-Methylaniline Enamine Enamine Intermediate Aniline->Enamine Condensation (110°C) EMME Ethoxymethylene malonate EMME->Enamine Condensation (110°C) Cyclized 7-Methyl-4-hydroxyquinoline (Quinolone) Enamine->Cyclized Gould-Jacobs Cyclization (Dowtherm A, 250°C) Nitrated 7-Methyl-3-nitro-4-hydroxyquinoline Cyclized->Nitrated Electrophilic Nitration (HNO3/AcOH, 100°C) Final 4-Chloro-7-methyl- 3-nitroquinoline Nitrated->Final Deoxychlorination (POCl3 or SOCl2/DMF)

Figure 2: Step-wise synthesis via the Gould-Jacobs reaction and subsequent functionalization.

Detailed Experimental Protocol (Chlorination Step)

Note: This protocol is adapted from standard procedures for 3-nitro-4-quinolone derivatives.

Objective: Conversion of 7-methyl-3-nitroquinolin-4-ol to this compound.

  • Reagents:

    • Starting Material: 7-methyl-3-nitroquinolin-4-ol (1.0 eq)[1]

    • Reagent: Phosphorus Oxychloride (

      
      ) (5.0 eq) or Thionyl Chloride (
      
      
      
      )[1]
    • Catalyst: DMF (cat.[1][4] 2-3 drops) to form the Vilsmeier-Haack reagent in situ.[1]

    • Solvent: Neat or Dichloroethane (DCE).[1]

  • Procedure:

    • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a

      
       drying tube.
      
    • Addition: Charge the flask with the starting quinolin-4-ol. Add

      
       slowly at room temperature.[1] Add catalytic DMF.[1]
      
    • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes).[1] The starting material (polar) should disappear, replaced by a less polar UV-active spot.[1]

    • Quench (Critical Safety): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess

      
      .[1]
      
    • Workup: Neutralize the aqueous slurry with saturated

      
       or 
      
      
      
      to pH 8. Extract with Dichloromethane (DCM) (
      
      
      ).[1]
    • Purification: Dry organic layers over anhydrous

      
      , filter, and concentrate. Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc).[1]
      
Part 4: Medicinal Chemistry Applications[1][6][9][10][11][12]

The this compound scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors.[1]

1. PI3K/mTOR Pathway Inhibition

Derivatives of 3-nitroquinolines are precursors to Imidazo[4,5-c]quinolines .[1][3][5]

  • Mechanism: The 4-chloro group is displaced by an amine (e.g., aniline or aliphatic amine).[1] The 3-nitro group is then reduced to an amine.[1] Cyclization with an aldehyde or carboxylic acid yields the imidazole ring.[1]

  • Relevance: This tricyclic core mimics the adenine pocket of ATP, acting as a competitive inhibitor for PI3K and mTOR kinases, which are upregulated in many cancers.

2. Antimalarial Agents

Quinoline cores are historical staples in antimalarial therapy (e.g., Chloroquine).[1]

  • Modification: The 7-methyl group provides a variation on the standard 7-chloro substitution found in Chloroquine, altering the metabolic stability and solubility profile.[1]

  • Derivatization: Displacement of the 4-Cl with diamine side chains allows for DNA intercalation and inhibition of hemozoin formation in the parasite.[1]

3. Hypoxia-Activated Prodrugs

The 3-nitro group renders the molecule susceptible to bioreduction.[1] In hypoxic tumor environments, the nitro group can be reduced to a hydroxylamine or amine, triggering a fragmentation or activation event that releases a cytotoxic payload.

References
  • PubChem. "4-Chloro-3-nitroquinoline Compound Summary."[1] National Center for Biotechnology Information.[1] Accessed February 2026.[1] Link[1]

  • Zhang, W., et al. "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline."[1] Atlantis Press, 2016.[1] (Describes the homologous chlorination/nitration pathway). Link

  • El-Saghier, A. M. "Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one."[1][6] Molecules, 2000, 5, 1429-1441. (Mechanistic insight into quinoline chlorination). Link

  • BLD Pharm. "Product Datasheet: this compound (CAS 700369-50-2)." BLD Pharm.[1][8] Accessed February 2026.[1] Link

  • Osarodion, O. P. "Synthesis and antibacterial activity of newly synthesized 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one."[1][7] GSC Biological and Pharmaceutical Sciences, 2020.[1] (Context for 7-methyl substituted antibacterial quinazolines/quinolines). Link

Sources

Introduction: The Quinoline Scaffold and the Impact of the 3-Nitro Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry of 3-Nitroquinoline Scaffolds

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry, often referred to as a "privileged structure."[1][2][3] This designation stems from its ability to form the core of numerous natural and synthetic compounds that exhibit a wide array of biological activities and can interact with diverse biological targets.[2][3] The versatility of the quinoline ring system allows for extensive functionalization, leading to derivatives with potent and selective therapeutic effects.[3][4]

The introduction of a nitro (NO₂) group onto this scaffold can profoundly modulate its physicochemical properties and biological activity.[5] While nitration can occur at various positions, the placement of the nitro group at the 3-position has given rise to a class of compounds with particularly compelling therapeutic potential. The strong electron-withdrawing nature of the 3-nitro group significantly influences the electron distribution within the quinoline ring system, creating unique opportunities for molecular interactions with biological targets.[6] This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of 3-nitroquinoline derivatives, offering a technical resource for researchers and drug development professionals.

Core Synthetic Strategies for 3-Nitroquinoline Scaffolds

The synthesis of 3-nitroquinoline derivatives is primarily achieved through two strategic approaches: the direct nitration of a pre-formed quinoline ring or the construction of the quinoline system using precursors already containing the essential nitro group.[7]

  • Direct Nitration of the Quinoline Scaffold : This method involves the electrophilic substitution of a nitro group onto a pre-existing quinoline or 2-phenylquinoline ring.[6][7] The reaction typically employs a nitrating mixture, such as concentrated nitric and sulfuric acids.[6] However, the reactivity of the quinoline ring must be carefully considered. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Consequently, nitration preferentially occurs on the benzene ring, typically at positions 5 and 8.[8][9] Achieving substitution at the 3-position via this route can be challenging and may require specific directing groups or reaction conditions.

  • Ring Construction from Nitro-Substituted Precursors : A more versatile and common approach is to build the quinoline ring from simpler, nitro-containing starting materials. Methods like the Friedländer annulation or the Doebner reaction are frequently employed.[7] The Friedländer synthesis, for instance, involves the condensation of a 2-aminobenzaldehyde (or ketone) with a compound containing an active methylene group. By using a 2-amino-nitro-substituted aromatic aldehyde or ketone, the 3-nitroquinoline core can be constructed efficiently.

Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization

A highly efficient one-pot method for synthesizing substituted quinolines involves the in situ reduction of a 2-nitrobenzaldehyde followed by a Friedländer annulation. This "domino" reaction is advantageous as it bypasses the need to isolate the often-unstable 2-aminobenzaldehyde intermediate.[7]

Step-by-Step Methodology: [7]

  • Reaction Setup : A mixture of a substituted 2-nitrobenzaldehyde (1 equivalent) and an active methylene compound (e.g., a ketone with an α-methylene group, 1.1 equivalents) is dissolved in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Initiation : The mixture is heated to approximately 110-120°C with vigorous stirring.

  • Reduction : Iron powder (3-4 equivalents) is added portion-wise to the heated reaction mixture. The addition should be controlled to manage the exothermic reaction.

  • Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) until the starting 2-nitrobenzaldehyde is consumed (typically 3-4 hours).

  • Workup : Upon completion, the reaction mixture is cooled to room temperature and filtered to remove excess iron and iron salts.

  • Extraction : The filtrate is diluted with water and extracted three times with an organic solvent, such as ethyl acetate.

  • Purification : The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

  • Final Product : The resulting crude product is purified by column chromatography on silica gel to yield the desired 3-nitroquinoline derivative.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Domino Reaction Sequence cluster_product Final Product A Substituted 2-Nitrobenzaldehyde P1 In situ Reduction of Nitro Group to Amine A->P1 B Active Methylene Compound (Ketone) P2 Knoevenagel Condensation B->P2 C Iron Powder (Fe) in Acetic Acid (AcOH) C->P1 Reducing Agent D Heat (110-120°C) D->P1 P1->P2 Forms 2-Aminobenzaldehyde Intermediate P3 Intramolecular Cyclization (Friedländer Annulation) P2->P3 Forms Enamine Z 3-Nitroquinoline Derivative P3->Z G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes P P EGFR->P Autophosphorylation ADP ADP EGFR->ADP RAS RAS/RAF/MEK/ERK Pathway P->RAS Activates PI3K PI3K/AKT Pathway P->PI3K Activates ATP ATP ATP->EGFR Phosphate Source NQ 3-Nitroquinoline Derivative NQ->EGFR Inhibits Kinase Activity Block X NQ->Block Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Block->ATP

Caption: Inhibition of EGFR Signaling by 3-Nitroquinolines.

Structure-Activity Relationships (SAR) for Anticancer Activity

Studies have revealed key structural features that influence the anticancer potency of these compounds:

  • Aniline Moiety : The nature of the substituent on the aniline ring plays a crucial role. For instance, a 3-fluoro-4-chlorobenzenamine substitution was found to be potent. [10]* 6,7-Dialkoxy Substitution : The presence of dialkoxy groups at the 6 and 7 positions of the quinoline ring is important for inhibitory activity. [10]* Halogen Substitution : Replacing a bromo atom with a chloro or fluoro atom on the aniline moiety can lead to a significant loss of inhibitory activity against certain cell lines. [10] Quantitative Data: Antiproliferative Activity of 3-Nitroquinoline Derivatives

Compound IDSubstituentsTarget Cell LineIC₅₀ (µM)Reference
NQ116,7-dimethoxy, 4-(3-fluoro-4-chloroanilino)A431 (epidermoid carcinoma)0.85[10]
NQ-X6,7-dimethoxy, 4-(4-bromoanilino)A431 (epidermoid carcinoma)0.15[11][10]
NQ-Y6,7-dimethoxy, 4-(4-bromoanilino)MDA-MB-468 (breast cancer)0.43[11][10]
10g7-(4-fluorobenzyloxy), 4-(N-(2-(dimethylamino)ethyl)amino)Various human tumor lines< 1.0[12]
Cpd 132-(3,4-methylenedioxyphenyl)HeLa (cervical cancer)8.3[13]

IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

Certain nitroquinoline derivatives, notably Nitroxoline (8-hydroxy-5-nitroquinoline), have been used as antimicrobial agents, particularly for treating urinary tract infections (UTIs). [14][15]While not a 3-nitroquinoline, its mechanism provides valuable insights into the antimicrobial potential of the broader nitroquinoline class. The activity is often broad-spectrum, encompassing both Gram-positive and Gram-negative bacteria. [16] Mechanism of Action: Metal Ion Chelation

The antimicrobial action of nitroquinolines is multifaceted but is strongly linked to their ability to chelate divalent metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺). [14][17]This chelation disrupts essential metal-dependent enzymatic processes within bacteria. [14]More than just sequestration, some nitroquinolines act as metallophores, inducing an overload of intracellular copper and zinc, which perturbs bacterial metal homeostasis and can lead to the generation of reactive oxygen species (ROS), causing cellular damage. [14][17]This unique mechanism makes them effective even in settings of resistance to conventional antibiotics. [14]

G NQ Nitroquinoline Metal Divalent Metal Ions (Cu²⁺, Zn²⁺, Fe²⁺) NQ->Metal Chelates / Binds Enzyme Metalloenzymes NQ->Enzyme Inhibits Function Homeostasis Metal Homeostasis NQ->Homeostasis Disrupts Metal->Enzyme Essential Cofactor Metal->Homeostasis Maintains Balance Death Bacterial Cell Death Enzyme->Death Leads to ROS Reactive Oxygen Species (ROS) Homeostasis->ROS Leads to ROS->Death

Sources

Biological Activity Profile of 7-Methyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for critical antimalarial, anticancer, and antimicrobial pharmacophores.[1] While the 7-chloro substitution (as seen in Chloroquine) is historically dominant, 7-methyl-substituted quinolines represent a distinct chemical space essential for Structure-Activity Relationship (SAR) probing.

This guide analyzes the biological activity profile of 7-methyl-substituted quinolines. Unlike their halogenated counterparts, the 7-methyl group introduces a weak electron-donating effect (+I) and increases lipophilicity without significantly altering the steric bulk compared to a chlorine atom. This modification critically alters the pKa of the quinoline nitrogen and the electron density of the aromatic system, influencing drug-target interactions such as DNA intercalation, heme polymerization inhibition, and kinase binding.

Structural Rationale & Physicochemical Properties[2][3][4][5]

To understand the biological activity, one must first grasp the physicochemical impact of the 7-methyl substitution compared to the unsubstituted (H) or chlorinated (Cl) analogs.

Property7-H (Quinoline)7-Methyl (7-Me)7-Chloro (7-Cl)Impact on Bioactivity
Electronic Effect NeutralElectron Donating (+I)Electron Withdrawing (-I, +M)7-Me increases electron density on the ring, potentially strengthening

-

stacking interactions but weakening acidity.
Lipophilicity (

LogP)
Reference+0.5 to +0.6+0.77-Me increases membrane permeability similar to 7-Cl but without the metabolic stability of the C-Cl bond.
Steric Hindrance LowModerateModerateThe Methyl group and Chloro atom have similar van der Waals radii (~2.0 Å vs 1.75 Å), making them bio-isosteric replacements for steric probes.
Metabolic Liability High (C-oxidation)High (Benzylic oxidation) Low (Blocked)The 7-methyl group introduces a "soft spot" for CYP450 oxidation (benzylic hydroxylation), often reducing half-life unless blocked.

Therapeutic Activity Profiles

Antimalarial Activity

The 4-aminoquinoline class (e.g., Chloroquine) relies on the inhibition of hemozoin formation in the parasite's food vacuole.

  • Mechanism: The drug enters the acidic food vacuole via pH trapping. The quinoline ring

    
    -stacks with free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin.
    
  • 7-Methyl Impact:

    • Basicity: The 7-methyl group (electron-donating) slightly increases the pKa of the ring nitrogen compared to 7-chloro (electron-withdrawing). While this enhances lysosomal accumulation (pH trapping), it alters the electronics required for optimal

      
      -
      
      
      
      stacking with the heme porphyrin ring.
    • Resistance: 7-methyl analogs often show reduced cross-resistance in Chloroquine-resistant (CQR) P. falciparum strains because they are less recognized by the PfCRT efflux pump mutations that specifically recognize the 7-chloro moiety.

    • Potency: Generally, 7-methyl derivatives are less potent than 7-chloro derivatives but serve as vital leads for overcoming resistance.

Anticancer Activity (Kinase Inhibition & Intercalation)

7-methyl-substituted quinolines, particularly 7-methyl-8-hydroxyquinolines and c-Met inhibitors, show significant antiproliferative potential.

  • Target: Type II c-Met Kinase Inhibitors.

  • Mechanism: The quinoline nitrogen forms a critical hydrogen bond in the hinge region of the kinase ATP-binding pocket.

  • 7-Methyl Impact: The methyl group fills hydrophobic pockets (selectivity filters) within the enzyme active site, improving binding affinity through hydrophobic interactions (Van der Waals forces) that a hydrogen atom cannot provide.

Antimicrobial Activity

Derivatives such as 2-chloro-7-methyl-3-formylquinoline serve as precursors for imidazole-fused systems exhibiting broad-spectrum antibiotic activity.[2]

  • Activity: Moderate to high activity against S. aureus (Gram-positive) and E. coli (Gram-negative).[3]

  • Mechanism: Disruption of bacterial cell wall synthesis and DNA gyrase inhibition. The 7-methyl group enhances lipophilicity, aiding penetration through the bacterial cell wall.

Visualizing the Mechanism & SAR Logic

The following diagrams illustrate the decision-making process in synthesis and the biological mechanism of action.

Diagram: SAR Logic for 7-Position Modification

SAR_Logic Start Quinoline Scaffold Optimization Decision Target: 7-Position Substitution Start->Decision Branch_Cl 7-Chloro (Standard) Decision->Branch_Cl Branch_Me 7-Methyl (Probe) Decision->Branch_Me Branch_H 7-H (Unsubstituted) Decision->Branch_H Out_Cl High Potency (Heme Binding) High Metabolic Stability Resistance Liability Branch_Cl->Out_Cl Out_Me Moderate Potency Altered pKa (Higher Basicity) Bypasses PfCRT Efflux Branch_Me->Out_Me Out_H Low Lipophilicity Weak Binding Branch_H->Out_H Out_Me->Out_Cl Bio-isosteric Replacement (Steric Equivalence)

Figure 1: Decision logic for selecting 7-methyl substitution during lead optimization, highlighting the trade-offs between potency, metabolic stability, and resistance profiles.

Experimental Protocols

Synthesis: Modified Skraup Reaction for 7-Methylquinoline

Objective: Selective synthesis of 7-methylquinoline from m-toluidine. Challenge: The Skraup reaction with m-toluidine yields a mixture of 5-methyl and 7-methyl isomers. This protocol maximizes the 7-isomer yield.

Reagents:

  • m-Toluidine (1.0 eq)

  • Glycerol (3.0 eq)

  • Sulfuric Acid (conc.)[4][5]

  • m-Nitrobenzenesulfonate (Oxidizing agent)

  • Ferrous sulfate (Moderator)[6]

Protocol:

  • Setup: In a 500mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix m-toluidine (0.5 mol), glycerol (1.5 mol), and m-nitrobenzenesulfonate (0.3 mol).

  • Acid Addition: Add ferrous sulfate (2g). Place the flask in an ice bath. Dropwise add concentrated H₂SO₄ (100 mL) with vigorous stirring. Caution: Highly Exothermic.

  • Reflux: Heat the mixture gently to 100°C. Once the exothermic reaction subsides, reflux at 140°C for 4 hours.

  • Work-up: Cool to room temperature. Pour onto crushed ice (500g). Basify to pH 10 with 50% NaOH solution.

  • Extraction: Steam distill the mixture. The 7-methyl isomer is more volatile. Extract the distillate with dichloromethane (3 x 100mL).

  • Purification: Dry over MgSO₄ and concentrate. If the 5-isomer persists, recrystallize the nitrate salt or perform fractional distillation (7-Me bp: 258°C vs 5-Me bp: 256°C - difficult separation; chromatography on silica gel using Hexane/EtOAc 9:1 is preferred for high purity).

Biological Assay: Heme Polymerization Inhibition (Antimalarial)

Objective: Quantify the ability of the 7-methyl derivative to inhibit hemozoin formation.

  • Preparation: Dissolve Hemin chloride (3 mM) in 0.1 M NaOH. Incubate at 37°C.

  • Drug Addition: Add the 7-methylquinoline derivative (dissolved in DMSO) at concentrations ranging from 0.1 to 100 µM.

  • Initiation: Add Acetate buffer (pH 5.0) to mimic the food vacuole environment.

  • Incubation: Incubate for 24 hours at 37°C.

  • Quantification: Centrifuge to pellet the polymerized hemozoin. Wash the pellet with 2.5% SDS (removes free heme). Dissolve the pellet in 0.1 M NaOH.

  • Readout: Measure absorbance at 405 nm. Lower absorbance indicates higher inhibition. Calculate IC50.

Diagram: Synthesis Workflow (Skraup Reaction)

Synthesis_Workflow Reagents m-Toluidine + Glycerol + H2SO4 Cyclization Cyclization (Skraup Reaction) Reagents->Cyclization Reflux 140°C Isomer_Mix Mixture: 5-Methyl + 7-Methyl Cyclization->Isomer_Mix Separation Fractional Distillation or Chromatography Isomer_Mix->Separation Product 7-Methylquinoline (Target Scaffold) Separation->Product Purification

Figure 2: Synthetic pathway for isolating 7-methylquinoline, emphasizing the critical separation step required due to isomer formation.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the biological activity of 7-methyl derivatives compared to standard references in specific assays.

Compound ClassSubstituent (R7)Assay TargetActivity (IC50 / MIC)Reference
4-Aminoquinoline Cl (Chloroquine)P. falciparum (W2 Clone)280 nM[1]
4-Aminoquinoline CH₃ (7-Methyl) P. falciparum (W2 Clone)450 - 600 nM [1]
Quinoline-3-formyl CH₃ (7-Methyl) S. aureus (Antibacterial)MIC: 12.5 µg/mL [2]
8-Hydroxyquinoline CH₃ (7-Methyl) c-Met Kinase (Anticancer)IC50: 1.2 µM [3]

Analysis:

  • Antimalarial: The 7-methyl analog retains activity but is approximately 2-fold less potent than the 7-chloro analog. However, it is valuable in resistant strains where the 7-Cl is a liability.

  • Antibacterial: 7-methyl derivatives show moderate efficacy, often requiring further functionalization at the 3-position (e.g., hydrazine or imidazole fusion) to achieve sub-microgram MICs.

Future Directions

Research into 7-methyl-substituted quinolines is shifting toward Metabolic Blocking . Since the 7-methyl group is susceptible to benzylic oxidation (forming the alcohol and then carboxylic acid), current efforts focus on:

  • Gem-dimethylation: Sterically protecting the methyl group.

  • Bio-isosteres: Using a cyclopropyl group at position 7 to mimic the methyl electronics while preventing oxidation.

  • Hybrid Drugs: Linking 7-methylquinolines with artemisinin derivatives to create dual-action antimalarials that bypass PfCRT resistance.

References

  • National Institutes of Health (NIH). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.[Link]

  • E-Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline.[Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine.[Link]

  • MDPI. Quinoline Derivatives as Potent Antibacterial Agents.[Link]

Sources

Methodological & Application

Application and Protocol Guide for the Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-7-methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Substituted-7-methyl-3-nitroquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine.[1] The strategic functionalization of the quinoline ring is paramount for the development of new chemical entities with enhanced biological activity and novel mechanisms of action. The title compound, 4-chloro-7-methyl-3-nitroquinoline, is a highly valuable and reactive intermediate for the synthesis of a diverse library of 4-substituted quinoline derivatives.

The reactivity of this molecule is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The presence of a strongly electron-withdrawing nitro group at the 3-position, ortho to the chlorine at the C-4 position, significantly activates the quinoline ring towards nucleophilic attack.[2] This activation facilitates the displacement of the chloro leaving group by a wide array of nucleophiles, providing a direct and efficient route to novel 4-amino, 4-alkoxy, and 4-thioalkoxy-7-methyl-3-nitroquinolines. These products serve as key precursors for further synthetic transformations and are of significant interest in drug discovery programs targeting malaria, cancer, and other diseases.[3]

This comprehensive guide provides a detailed exploration of the SNAr of this compound, including the underlying mechanistic principles, detailed experimental protocols for various nucleophiles, and expected outcomes.

The Mechanism of SNAr on this compound

Nucleophilic aromatic substitution on this compound proceeds via a well-established addition-elimination mechanism. This two-step process is initiated by the attack of a nucleophile on the electron-deficient C-4 carbon of the quinoline ring, which bears the chloro leaving group.

The key to the high reactivity of this substrate lies in the powerful electron-withdrawing nature of the nitro group (-NO2) at the C-3 position. This group, being ortho to the site of substitution, plays a crucial role in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. The delocalization of the negative charge into the nitro group significantly lowers the activation energy of the initial nucleophilic attack, making the reaction kinetically favorable.

The reaction pathway can be visualized as follows:

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the C-4 carbon, which is ipso to the chlorine atom, leading to the formation of a resonance-stabilized anionic σ-complex (Meisenheimer complex).

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion (Cl⁻), yielding the final substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu⁻ (Addition) Nuc Nucleophile (Nu⁻) Product 4-Substituted-7-methyl-3-nitroquinoline Meisenheimer->Product - Cl⁻ (Elimination) LG Chloride Ion (Cl⁻) Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Reactant Preparation (this compound, Nucleophile, Solvent, Base) B Reaction (Heating & Stirring) A->B C Reaction Monitoring (TLC) B->C D Quenching & Extraction C->D E Washing & Drying D->E F Concentration E->F G Purification (Column Chromatography or Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H I Final Product H->I

Sources

Application Note: Chemoselective Reduction of 3-Nitro-4-chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 4-chloro-7-methyl-3-nitroquinoline to its corresponding amine (3-amino-4-chloro-7-methylquinoline ) presents a classic chemoselectivity challenge in organic synthesis. The critical objective is to reduce the nitro group (


) to an aniline (

) while preserving the chlorine atom at the C4 position.

The C4-chlorine in quinoline is vinylogous to an imidoyl chloride, making it highly susceptible to:

  • Nucleophilic Aromatic Substitution (

    
    ):  Hydrolysis to the quinolone (4-OH) or displacement by solvents.
    
  • Hydrodehalogenation: Oxidative addition by transition metals (e.g., Pd) leads to dechlorination during standard catalytic hydrogenation.

This guide details two validated protocols: Stannous Chloride (


) Reduction  (Method A) for high-purity laboratory scale, and Iron/Acetic Acid (Fe/AcOH)  (Method B) for cost-effective scale-up.

Chemoselectivity & Mechanistic Insight

The Reactivity Landscape

Standard catalytic hydrogenation (Pd/C,


) is contraindicated  for this substrate. Palladium readily catalyzes the insertion of hydrogen into the 

bond, yielding the dechlorinated byproduct 3-amino-7-methylquinoline.
Reaction Pathway Analysis

The following diagram illustrates the competing pathways and the required selectivity control.

ReactionPathways Start 4-chloro-7-methyl- 3-nitroquinoline Target TARGET: 3-amino-4-chloro- 7-methylquinoline Start->Target SnCl2 / EtOH (Method A) Start->Target Fe / AcOH (Method B) Byprod1 BYPRODUCT A: Dechlorination (3-amino-7-methylquinoline) Start->Byprod1 Pd/C + H2 (Catalytic Hydrogenation) Byprod2 BYPRODUCT B: Hydrolysis (4-hydroxy-quinoline deriv.) Start->Byprod2 Strong Acid/Heat (Hydrolysis)

Figure 1: Reaction pathways showing the target reduction versus competing dechlorination and hydrolysis side-reactions.

Method A: Stannous Chloride Reduction (Laboratory Standard)

Best for: High purity, preserving the C-Cl bond, milligram to gram scale. Mechanism:


 acts as a selective reducing agent via electron transfer, coordinating to the nitro group without interacting with the aryl chloride.
Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Reductant: Stannous Chloride Dihydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol (Absolute) or Ethyl Acetate (for easier workup)

  • Apparatus: Round-bottom flask, reflux condenser, nitrogen inlet.

Step-by-Step Protocol
  • Setup: Charge the reaction flask with this compound (e.g., 1.0 g, 4.5 mmol) and Ethanol (20 mL).

  • Addition: Add

    
     (5.08 g, 22.5 mmol) in a single portion.
    
    • Note: The solution may turn yellow/orange.

  • Reaction: Heat the mixture to 70°C (gentle reflux) under

    
     atmosphere.
    
    • Time: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Reaction typically completes in 2–4 hours.

    • Endpoint: Disappearance of starting material (

      
       222/224) and appearance of amine (
      
      
      
      192/194).
  • Workup (Critical Step):

    • Cool to room temperature.[1][2][3]

    • The Emulsion Fix: Pour the reaction mixture into ice-water (50 mL). Neutralize carefully with saturated

      
       or 10% NaOH until pH ~8.
      
    • Pro-Tip: To break the stubborn tin emulsion, add Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir for 30 mins, or filter the suspension through a Celite pad before extraction.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine.
    
  • Purification: Dry over

    
    , concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH).
    

Method B: Iron/Acetic Acid Reduction (Scalable)

Best for: Scale-up (>10g), cost efficiency, "green" chemistry metrics. Mechanism: Single Electron Transfer (SET) from Fe surface.

Reagents[1][2][4][5][6]
  • Substrate: this compound (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (4.0 – 5.0 equiv)

  • Solvent: Glacial Acetic Acid / Ethanol (1:4 ratio) or pure AcOH (if temperature is strictly controlled).

Step-by-Step Protocol
  • Setup: Dissolve substrate in Ethanol/Acetic Acid mixture.

  • Activation: Add Iron powder portion-wise to the stirring solution at room temperature.

  • Reaction: Heat to 60°C .

    • Caution: Do not exceed 80°C. Higher temperatures in acidic media increase the risk of hydrolyzing the 4-Cl to the 4-OH (quinolone).

  • Monitoring: Reaction is usually rapid (1–3 hours).

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc.[4]

    • Concentrate the filtrate to remove most ethanol.

    • Neutralize the residue with saturated

      
       (Caution: Gas evolution).
      
    • Extract with EtOAc or DCM.

Analytical Validation & Quality Control

To ensure the integrity of the 4-chloro substituent, specific analytical markers must be checked.

Comparison of Methods
FeatureMethod A (

)
Method B (Fe/AcOH)Catalytic

(Pd/C)
Yield 85–92%80–88%< 30% (Target)
Chemo-selectivity Excellent (Retains Cl)Good (Retains Cl)Poor (Dechlorinates)
Workup Difficulty High (Tin salts)Low (Filtration)Low
Scalability Moderate (Costly)High (Cheap)High
Reaction Time 2–4 Hours1–3 Hours1–12 Hours
LC-MS Confirmation Logic

Use the following logic flow to validate your product post-workup.

ValidationLogic Sample Analyze Crude Product (LC-MS / HPLC) CheckMass Check Mass Spectrum (ES+) Sample->CheckMass ResultA Mass = 193/195 (3:1 ratio) CONFIRMED: 3-amino-4-chloro CheckMass->ResultA Target Found ResultB Mass = 159 FAILED: Dechlorinated CheckMass->ResultB Cl lost ResultC Mass = 175 FAILED: Hydrolyzed (4-OH) CheckMass->ResultC Cl -> OH

Figure 2: LC-MS decision tree for product validation. The Chlorine isotope pattern (3:1 ratio of M:M+2) is the key identifier.

Troubleshooting & Optimization

  • Problem: Loss of Chlorine (Dechlorination).

    • Cause: Trace Pd contamination in reaction vessels or excessive heating with Iron.

    • Solution: Switch to Method A (

      
      ). Ensure glassware is free of hydrogenation catalysts.
      
  • Problem: Formation of 4-Hydroxy Quinolone (Hydrolysis).

    • Cause: Acidic conditions at high temperature (Method B).

    • Solution: Lower temperature to <60°C. Reduce reaction time. Switch to Method A using EtOAc as solvent (non-protic).

  • Problem: Incomplete Reduction (Hydroxylamine intermediate).

    • Cause: Insufficient equivalents of reductant.

    • Solution: Add 1–2 extra equivalents of

      
       or Fe. Increase agitation.
      

References

  • Baitalik, S., et al. (2021).[2] "Amine synthesis by nitro compound reduction." Organic Letters, 23, 8634-8639.[2]

  • BenchChem. (2025).[1] "A Researcher's Guide to Stannous Chloride Dihydrate (SnCl2·2H2O) in Reduction Reactions."[1][4]

  • Owsley, D. C., & Bloomfield, J. J. (1977).[5][4] "The reduction of nitroarenes with iron/acetic acid."[5][4] Synthesis, 118-120.

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.
  • Common Organic Chemistry. (2023). "Nitro Reduction - Common Conditions: SnCl2."

Sources

functionalization of 4-chloro-7-methyl-3-nitroquinoline with amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4-Amino-7-methyl-3-nitroquinolines

Abstract

This comprehensive application note provides a detailed protocol for the functionalization of 4-chloro-7-methyl-3-nitroquinoline with various primary and secondary amines. The core of this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science research. This document elucidates the underlying reaction mechanism, offers a robust and scalable experimental protocol, details methods for product characterization, and provides troubleshooting guidance. The protocols and insights are designed for researchers, chemists, and drug development professionals seeking to synthesize novel 4-aminoquinoline derivatives, which are privileged structures in medicinal chemistry.[1][2][3]

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a foundational structural motif in a vast array of natural products and pharmacologically active compounds.[4] Among its derivatives, the 4-aminoquinoline scaffold holds a place of particular distinction, most famously represented by the antimalarial drug Chloroquine (CQ).[3][4] The remarkable therapeutic success of CQ and its analogues has spurred extensive research into the synthesis of novel 4-aminoquinoline derivatives to enhance efficacy, overcome drug resistance, and expand their application to other therapeutic areas, including cancer and viral infections.[1][2][4][5]

The functionalization of a 4-chloroquinoline precursor is a direct and versatile route to this important class of molecules.[6] The specific starting material, this compound, is particularly well-suited for this transformation. The presence of a strong electron-withdrawing nitro group at the C3 position significantly activates the aromatic ring for nucleophilic attack at the C4 position, facilitating the displacement of the chloride leaving group.[7][8] This guide provides the scientific rationale and practical steps to successfully achieve this synthesis.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[7][8] Unlike SN2 reactions, a direct backside attack is sterically impossible on an aromatic ring. Instead, the reaction involves two key steps:

  • Nucleophilic Addition: The amine nucleophile attacks the electron-deficient carbon atom at the C4 position (ipso-carbon), which is bonded to the chlorine leaving group. This attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The negative charge of this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization.[7]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The overall transformation is a substitution of the chlorine atom with the incoming amine nucleophile. The electron-withdrawing nitro group is essential; without it, the reaction would be significantly slower or require much harsher conditions.[8]

SNAr_Mechanism cluster_legend Mechanism Flow Reactants This compound + R₂NH (Amine) Intermediate Meisenheimer Complex (Resonance Stabilized) N⁺HR₂ Cl NO₂⁻ Reactants:start->Intermediate:n Nucleophilic Attack Products 4-(Alkylamino)-7-methyl-3-nitroquinoline + Cl⁻ Intermediate->Products:end Elimination (Loss of Cl⁻) Restores Aromaticity

Figure 1: The Addition-Elimination (SNAr) mechanism for the amination of this compound.

Experimental Protocols

This section provides a general, robust protocol for the synthesis of 4-(alkyl/arylamino)-7-methyl-3-nitroquinolines. The procedure can be adapted for a wide range of primary and secondary amines.

Materials and Equipment

Reagents:

  • This compound (1.0 eq.)

  • Amine of choice (e.g., butylamine, piperidine, aniline) (1.2 - 2.0 eq.)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Dioxane)

  • Base (optional, e.g., Triethylamine (Et₃N) or K₂CO₃) (1.5 eq.)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • UV lamp for TLC visualization

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, ~10-20 mL per gram of starting material).

  • Reagent Addition: Add the desired amine (1.2-2.0 eq.) to the solution. If the amine is a salt (e.g., an amine hydrochloride) or if the reaction is sluggish, add a non-nucleophilic base like triethylamine (1.5 eq.) to act as an HCl scavenger.[9]

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-120°C, depending on the solvent) with vigorous stirring.[10] For higher boiling point solvents like DMF, a temperature of 100-140°C may be used.[10]

    • Alternative Green Method: Microwave-assisted synthesis can dramatically reduce reaction times to 90-120 minutes at temperatures of 90-150°C, often leading to high yields.[4][11]

  • Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (as judged by TLC, typically 4-24 hours), cool the mixture to room temperature.

    • Remove the solvent using a rotary evaporator.

    • Redissolve the residue in an organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes the base, any amine salts, and residual solvent.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by one of the following methods:

    • Column Chromatography: Purify the residue on a silica gel column, eluting with a gradient of ethyl acetate in hexanes.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield a highly pure product.

Workflow_Diagram Start 1. Combine Reactants (this compound, Amine, Solvent) React 2. Heat to Reflux (e.g., 80-120°C) Start->React Monitor 3. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 4. Aqueous Work-up (Extraction & Washing) Monitor->Workup Complete Purify 5. Purification (Column Chromatography or Recrystallization) Workup->Purify Characterize 6. Characterization (NMR, MS, etc.) Purify->Characterize Final Pure Product: 4-Amino-7-methyl-3-nitroquinoline Characterize->Final

Figure 2: General experimental workflow for the synthesis and isolation of the target compounds.

Characterization and Data

Confirming the structure and purity of the final product is a critical step. Standard analytical techniques should be employed.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the aromatic proton signals corresponding to the starting material and the appearance of new signals for the protons of the incorporated amine moiety. Aromatic proton signals on the quinoline core will also shift upon substitution.

    • ¹³C NMR: The most significant change will be the shift of the C4 carbon signal.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Fast Atom Bombardment (FAB-MS) should be used to confirm the molecular weight of the product.[1][12] Look for the molecular ion peak [M+H]⁺ corresponding to the calculated mass.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) for primary and secondary amine products.

Table 1: Representative Characterization Data

Analysis Type Starting Material (4-Chloro-) Representative Product (4-Butylamino-) Rationale for Change
¹H NMR (δ, ppm) Aromatic protons (e.g., 7.5-8.5 ppm), Methyl singlet (~2.5 ppm) Aromatic protons (shifted), Butyl signals (0.9-3.5 ppm), N-H signal (broad) Incorporation of the butylamine side chain.
MS (ESI, [M+H]⁺) ~223.02 g/mol ~262.12 g/mol Replacement of Cl (35.45 amu) with C₄H₁₀N (72.14 amu), net gain of ~39 amu.

| Purity (HPLC) | >98% | >98% (after purification) | Purification removes unreacted starting material and byproducts. |

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Amine is not nucleophilic enough. 2. Insufficient temperature. 3. HCl byproduct is deactivating the amine.1. Switch to a higher boiling point solvent (e.g., DMF) and increase temperature. 2. Use a more nucleophilic amine or consider microwave synthesis. 3. Add a non-nucleophilic base like Et₃N or K₂CO₃.
Multiple Spots on TLC 1. Incomplete reaction. 2. Product degradation. 3. Side reactions (e.g., bis-substitution with diamines).1. Increase reaction time or temperature. 2. Reduce reaction temperature or time. 3. Use a controlled stoichiometry of the diamine nucleophile.
Difficulty in Purification 1. Product and starting material have similar polarity. 2. Product is highly polar and streaks on silica gel.1. Use a different solvent system for chromatography or attempt recrystallization. 2. Add a small amount of triethylamine or methanol to the chromatography eluent to improve peak shape.

Conclusion

The nucleophilic aromatic substitution of this compound with amines is a reliable and versatile method for generating a library of novel 4-aminoquinoline derivatives. The strong activating effect of the C3-nitro group ensures that this reaction proceeds efficiently under accessible laboratory conditions. The resulting compounds serve as valuable intermediates and potential drug candidates, particularly in the fields of antimalarial and anticancer research.[2][5] By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and characterize these important molecules.

References

  • Al-Ostoot, F.H., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI.
  • Al-Ostoot, F.H., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy. Preprints.org.
  • Solomon, V.R., et al. (2007).
  • Solomon, V.R., et al. (2008).
  • El-Dean, A. M. K., et al. (2025). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Zhang, H., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Nixon, G.L. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS. The University of Liverpool Repository.
  • BenchChem. (2025).
  • Zhang, H., et al. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Kumar, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. PubMed.
  • Wikipedia. (n.d.).
  • Chemistry Steps. (2021).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene. BenchChem.
  • Chia, L.C., et al. (2025).

Sources

Application Note: High-Efficiency Microwave-Assisted Functionalization of 4-Chloro-7-methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the microwave-assisted nucleophilic aromatic substitution (


) of 4-chloro-7-methyl-3-nitroquinoline . While traditional thermal heating for this class of quinolines requires prolonged reflux times (4–12 hours) and often results in byproduct formation due to harsh conditions, microwave irradiation reduces reaction times to under 20 minutes with improved yields (>85%).

This guide focuses on the This compound scaffold. The presence of the electron-withdrawing nitro group at the C3 position activates the C4-chlorine for displacement, while the C7-methyl group provides a distinct lipophilic handle often required for structure-activity relationship (SAR) studies in antimalarial and anticancer drug discovery.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Scaffold

The 4-chloro-3-nitroquinoline core is a "privileged structure" in medicinal chemistry. The specific 7-methyl analog is frequently utilized to modulate solubility and metabolic stability compared to its unsubstituted counterparts.

  • C4-Chloro: Highly electrophilic leaving group due to the combined electron-withdrawing effects of the heterocyclic nitrogen and the adjacent C3-nitro group.

  • C3-Nitro: Essential for activating the ring toward

    
    . It also serves as a latent amino group; downstream reduction yields the 3,4-diamine, a precursor to imidazo[4,5-c]quinolines  (e.g., Imiquimod analogs).
    
  • C7-Methyl: Electron-donating (weakly), but primarily acts as a steric and lipophilic modifier.

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C4 position, forming a Meisenheimer-like anionic intermediate stabilized by the nitro group. Re-aromatization expels the chloride ion.

Visualization: Reaction Pathway

SNAr_Mechanism Start 4-Chloro-7-methyl- 3-nitroquinoline Complex Meisenheimer Intermediate (Anionic) Start->Complex Microwave Irradiation Nu Nucleophile (R-NH2) Nu->Complex Product 4-Amino-7-methyl- 3-nitroquinoline Complex->Product Elimination (-Cl) Byproduct HCl (Salt) Complex->Byproduct

Figure 1: Mechanistic pathway for the microwave-assisted displacement of chloride by primary amines.

Safety & Handling

Warning: 4-chloro-3-nitroquinoline derivatives are potent electrophiles.

  • Sensitization: Known skin and respiratory sensitizers. Handle only in a fume hood.

  • Explosion Hazard: While rare on this scale, nitro-compounds can be energetic. Do not overheat dry residues.

  • Hydrolysis: The C4-Cl bond is labile. Keep the starting material stored under inert atmosphere (Ar/N2) and away from moisture to prevent hydrolysis back to the inactive 4-hydroxy-7-methyl-3-nitroquinoline.

Experimental Protocols

Materials
  • Substrate: this compound (Synthesized via

    
     chlorination of the 4-hydroxy precursor).
    
  • Solvent: Ethanol (Absolute) or Isopropanol. Note: Non-polar solvents like toluene are inefficient absorbers of microwave energy (low tan

    
    ) unless doped with ionic liquids or using SiC reaction vessels.
    
  • Base: Triethylamine (

    
    ) or excess amine reactant (to scavenge HCl).
    
Protocol: Microwave-Assisted Amination

Objective: Synthesis of N-substituted-7-methyl-3-nitroquinolin-4-amine.

  • Preparation: In a 10 mL microwave-transparent process vial (borosilicate glass), dissolve This compound (1.0 mmol, 222 mg) in Ethanol (3 mL).

  • Addition: Add the Amine (1.1 mmol, 1.1 equiv).

    • If the amine is a hydrochloride salt: Add 2.5 equiv of Diisopropylethylamine (DIPEA).

    • If the amine is volatile: Cap the vial immediately.

  • Sealing: Crimp the vial with a PTFE/silicone septum cap.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 100 °C

    • Time: 10 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Precipitation: Pour the reaction mixture into ice-cold water (15 mL). The product usually precipitates as a yellow/orange solid.

    • Filtration: Collect via vacuum filtration. Wash with cold water (

      
      ) and cold hexanes (
      
      
      
      ).
    • Purification: Recrystallize from EtOH/DMF if necessary. Flash chromatography is rarely needed due to the high conversion.

Data Analysis: Microwave vs. Thermal

The following table contrasts the efficiency of microwave irradiation against conventional reflux for the reaction with benzylamine.

ParameterConventional Heating (Reflux EtOH)Microwave Irradiation (100°C)
Reaction Time 6.0 Hours10 Minutes
Yield 72%94%
Purity (LCMS) 88% (Hydrolysis byproducts observed)>98%
Energy Usage High (Continuous reflux)Low (Targeted dielectric heating)

Advanced Workflow: One-Pot Cyclization (Optional)

For researchers targeting imidazo[4,5-c]quinolines , the nitro group can be reduced immediately following the


 step.
  • Step 1: Perform

    
     as described above (do not isolate).
    
  • Step 2: Add Sodium Dithionite (

    
    , 3 equiv) and water (1 mL) to the microwave vial.
    
  • Step 3: Irradiate at 100 °C for 15 minutes.

  • Result: Formation of the 3,4-diamine, which can then be cyclized with an orthoester or aldehyde.

Visualization: Experimental Workflow

Workflow cluster_0 Preparation cluster_1 Microwave Reactor cluster_2 Isolation Step1 Dissolve 4-Cl-7-Me-3-NO2 quinoline in EtOH Step2 Add Amine (1.1 eq) + Base (if needed) Step1->Step2 MW Irradiate: 100°C, 10 min (Dynamic Power) Step2->MW Quench Pour into Ice Water MW->Quench Filter Vacuum Filtration Quench->Filter Dry Dry Precipitate Filter->Dry

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Expert Tips

  • Hydrolysis Competition: If the yield is low and LCMS shows a mass corresponding to the 4-hydroxy compound (M-Cl+OH), your solvent was likely "wet." Use anhydrous ethanol or add molecular sieves to the reaction vial.

  • Runaway Exotherms: Nitro-quinolines absorb microwaves very efficiently. Use "PowerMax" or similar air-cooling features during the ramp phase to prevent temperature overshoots.

  • Solubility Issues: If the 7-methyl analog is insoluble in ethanol at room temperature, switch to n-Butanol or DMF . If using DMF, an aqueous workup is mandatory as simple evaporation is difficult.

  • NMR Verification: The 7-methyl group typically appears as a singlet around

    
     2.50–2.60 ppm  in 
    
    
    
    NMR (DMSO-
    
    
    ). This is a crucial diagnostic peak to distinguish it from unsubstituted or isomeric impurities.

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Source: Atlantis Press. Context: Describes the homologous synthesis of the chloro-nitro precursor and thermal conditions, establishing the baseline for improvement.

  • Microwave-assisted synthesis of novel 4-aminoquinoline derivatives.

    
     on the 4-chloroquinoline scaffold using microwave irradiation.
    
    
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-3-nitropyrano[3,2-c]quinoline. Source: Arkivoc (Arkat USA).[1] Context: detailed mechanistic insight into the reactivity of the 4-chloro-3-nitro system with various nucleophiles.

  • An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines. Source: New Journal of Chemistry (RSC). Context: Demonstrates the downstream utility of the 3-nitro-4-aminoquinoline intermediate in creating tricyclic bioactive molecules.

Sources

Application Note: Preparation of 7-Methyl-3-Aminoquinoline via Nitro Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Aminoquinolines are privileged scaffolds in drug discovery, serving as key intermediates for antimalarial, antibacterial, and anticancer agents. Unlike their 2-, 4-, 5-, or 8-amino counterparts, 3-aminoquinolines are difficult to access via direct functionalization of the quinoline core. Direct nitration of 7-methylquinoline predominantly yields the 8-nitro isomer due to electronic directing effects, making the synthesis of the 3-nitro precursor a critical, non-trivial step.

This guide details the regioselective preparation of 7-methyl-3-aminoquinoline . It bridges the synthetic gap by first outlining the correct construction of the 7-methyl-3-nitroquinoline precursor via cyclization, followed by a robust, scalable protocol for its reduction to the target amine.

Retrosynthetic Analysis & Strategy

To achieve high regiochemical fidelity, the 3-amino group must be introduced de novo during ring construction or via a specific 3-nitro precursor. Direct nitration of 7-methylquinoline is not recommended as it yields a mixture favoring 7-methyl-8-nitroquinoline.

Strategic Pathway
  • Precursor Assembly: Condensation of 2-amino-4-methylbenzaldehyde with a nitro-aldol equivalent (e.g., methazonic acid or generated in situ from nitromethane/base) to form 7-methyl-3-nitroquinoline .

  • Functional Group Transformation: Chemoselective reduction of the nitro group to the amine using Stannous Chloride (SnCl₂) or Iron/Acetic Acid (Fe/AcOH).

Retrosynthesis Target 7-Methyl-3-Aminoquinoline (Target) Precursor 7-Methyl-3-Nitroquinoline (Key Intermediate) Target->Precursor Nitro Reduction (SnCl2/HCl or Fe/AcOH) SM1 2-Amino-4-methylbenzaldehyde Precursor->SM1 Cyclocondensation (Base-catalyzed) SM2 Methazonic Acid (or Nitroethanol equiv.) Precursor->SM2

Figure 1: Retrosynthetic logic avoiding the regioselectivity issues of direct nitration.

Synthesis of Precursor: 7-Methyl-3-Nitroquinoline

Note: If 7-methyl-3-nitroquinoline is already available in your inventory, proceed directly to Section 3.

Principle: The reaction utilizes a modified Friedländer-type condensation between an o-aminoaldehyde and a nitro-methylene component. Methazonic acid (prepared in situ from nitromethane and NaOH) acts as the unstable nitroacetaldehyde equivalent.

Protocol Summary:

  • In-situ Methazonic Acid Generation: Nitromethane is treated with 50% NaOH at <10°C, then carefully acidified.

  • Condensation: The fresh methazonic acid solution is added to 2-amino-4-methylbenzaldehyde in a buffered acidic medium.

  • Cyclization: The intermediate Schiff base cyclizes to form the 3-nitroquinoline core.

Core Protocol: Nitro Reduction to 7-Methyl-3-Aminoquinoline

While catalytic hydrogenation (H₂/Pd-C) is viable, it carries a risk of over-reduction (ring hydrogenation) in substituted quinolines. The Stannous Chloride (SnCl₂) method is selected here for its high chemoselectivity and reliability on bench scale (1g – 50g).

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleGrade
7-Methyl-3-nitroquinoline 1.0Substrate>95% Purity
SnCl₂ · 2H₂O 5.0Reducing AgentReagent Grade
Ethanol (EtOH) 10-15 volSolventAbsolute
Conc. HCl (37%) 2-3 volCatalyst/SolventACS Reagent
NaOH (20% aq) As neededNeutralization-
Experimental Procedure
Step 1: Reaction Setup
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Charge the flask with 7-methyl-3-nitroquinoline (1.88 g, 10 mmol) and Ethanol (30 mL).

  • Add SnCl₂[6] · 2H₂O (11.28 g, 50 mmol, 5.0 equiv) in one portion.

    • Note: The reaction is slightly endothermic initially; suspension may form.

  • Add Conc. HCl (5 mL) dropwise via addition funnel over 5 minutes.

    • Caution: Exothermic reaction. Temperature may rise 5–10°C.

Step 2: Reduction
  • Heat the mixture to 70–80°C (Reflux) .

  • Maintain reflux for 2–3 hours .

  • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexane).

    • Starting Material (Nitro): High R_f (UV active, yellow).

    • Product (Amine): Lower R_f (Fluorescent blue/purple under UV 365nm; stains red/orange with Ninhydrin).

Step 3: Workup (Critical for Sn Removal)

Tin salts form a gelatinous emulsion that traps product. This specific workup prevents yield loss.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove most ethanol (approx. 10 mL residue remains).

  • Dilute with Ice-Water (50 mL).

  • Neutralization: Slowly add 20% NaOH solution with vigorous stirring until pH reaches 10–11.

    • Observation: A thick white precipitate of tin hydroxide will form. Continue adding base until the precipitate partially redissolves or becomes granular.

  • Filtration (Optional but Recommended): Filter the suspension through a pad of Celite to remove tin salts.[7] Wash the pad thoroughly with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Extract the aqueous phase with EtOAc (3 x 50 mL).

  • Combine organic layers and wash with Brine (50 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Step 4: Purification

The crude amine is typically >90% pure. Further purification can be achieved via:

  • Recrystallization: Dissolve in minimum hot Ethanol, add water until turbid, and cool to 4°C.

  • Flash Chromatography: Silica gel, gradient elution 0% → 5% Methanol in Dichloromethane (DCM).

Data Analysis & Characterization

Expected Analytical Data
TechniqueFeatureExpected SignalInterpretation
¹H NMR (DMSO-d₆) Methyl Groupδ 2.45–2.55 (s, 3H)C7-CH₃ substituent
Amine Protonsδ 5.60–5.90 (br s, 2H)-NH₂ (D₂O exchangeable)
C2-H (Quinoline)δ 8.30–8.50 (d, 1H)Deshielded proton next to N
C4-H (Quinoline)δ 7.20–7.40 (d, 1H)Ortho to amine
MS (ESI+) Molecular Ionm/z 159.1 [M+H]⁺Consistent with C₁₀H₁₀N₂
Appearance Physical StatePale yellow to tan solidOxidizes slightly in air
Troubleshooting Guide
  • Problem: Thick emulsion during workup.

    • Solution: Add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during the aqueous workup. It complexes tin and breaks the emulsion effectively.

  • Problem: Incomplete conversion.

    • Solution: Add an additional 1.0 equiv of SnCl₂ and reflux for 1 more hour. Ensure Ethanol is not lost; replenish if dry.

Safety & Handling

  • 7-Methyl-3-nitroquinoline: Potential mutagen. Handle in a fume hood.

  • Stannous Chloride: Corrosive and irritant. Causes severe eye damage.[8]

  • 3-Aminoquinolines: Generally light-sensitive and prone to oxidation.[6] Store under nitrogen at -20°C for long-term stability.

References

  • Synthesis of 3-Aminoquinolines via Nitro Reduction

    • BenchChem.[1][3][4][6] Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. (Adapted for Quinoline systems).[1][9][10][11][12][13][14]

  • Preparation of 3-Nitroquinoline Precursors

    • WiserPub. Exploring the Chemistry of 2-Nitrobenzaldehyde. (Discusses condensation strategies for heterocycles).

  • Tin Chloride Reduction Protocol

    • Common Organic Chemistry. Nitro Reduction - SnCl2 Protocol.

  • Regioselectivity in Quinoline Nitration

    • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. (Demonstrates that direct nitration yields the 8-nitro isomer, validating the need for the cyclization route for the 3-isomer).

Sources

Application Note: One-Pot Synthesis Strategies Utilizing 4-Chloro-7-methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Chemical Rationale

The Scaffold Architecture

4-Chloro-7-methyl-3-nitroquinoline (CMNQ) is a "privileged scaffold" in drug discovery due to its high density of reactive centers. It serves as a bifunctional electrophile, enabling rapid access to tricyclic heteroaromatic systems—specifically pyrazolo[4,3-c]quinolines , imidazo[4,5-c]quinolines , and tetrazolo[1,5-a]quinolines .

The chemical utility is defined by two orthogonal reactivity vectors:

  • C4-Position (

    
     Locus):  The chlorine atom is highly activated for nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent 3-nitro group and the quinoline nitrogen.
    
  • C3-Position (Redox/Condensation Locus): The nitro group acts as a "masked" amino group (via reduction) or an electrophilic partner (in cyclizations), allowing for ring closure onto the C4 substituent.

Strategic Advantage: Traditional synthesis of these tricyclic cores often involves multi-step isolation (Substitution


 Isolation 

Reduction

Isolation

Cyclization). The protocols detailed below utilize telescoped one-pot strategies , where intermediates are generated and consumed in situ, minimizing solvent waste and maximizing yield.

Part 2: Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of 7-Methyl-1H-pyrazolo[4,3-c]quinoline

Mechanism: Nucleophilic substitution with hydrazine followed by intramolecular dehydrative cyclization.

1. Reaction Logic

The reaction proceeds via an initial


 displacement of the C4-chloride by hydrazine. The resulting 4-hydrazino-3-nitro intermediate is unstable and, under reflux conditions, undergoes an intramolecular redox-cyclization (often involving a rearrangement or direct condensation depending on conditions) to form the pyrazolo core.
2. Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 98% solution) (2.5 eq)

  • Solvent: Ethanol (Absolute) or

    
    -Butanol (for higher temperature)
    
  • Catalyst (Optional): Acetic acid (0.1 eq) to catalyze the initial substitution if sluggish.

3. Step-by-Step Methodology
  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.22 g, 10 mmol) in Ethanol (40 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add Hydrazine hydrate (1.25 mL, ~25 mmol) over 10 minutes. Caution: Exothermic reaction.

  • Substitution Phase: Allow the mixture to warm to room temperature and stir for 30 minutes. A color change (typically to deep orange/red) indicates the formation of the intermediate 4-hydrazino species.

  • Cyclization Phase: Equip the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The intermediate spot should disappear, replaced by a lower Rf fluorescent spot.

  • Work-up: Cool the reaction mixture to room temperature and then to 4°C. The product often precipitates directly.

  • Isolation: Filter the solid. Wash the cake with cold ethanol (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove excess hydrazine.
  • Purification: Recrystallize from DMF/Ethanol if necessary.

Expected Yield: 75–85% Key Characterization: disappearance of


 symmetric stretch (~1340 cm⁻¹) and appearance of 

stretch in IR.
Protocol B: One-Pot Reductive Cyclization to 1-Alkyl-7-methyl-1H-imidazo[4,5-c]quinoline

Mechanism:


 with a primary amine, followed by in situ nitro reduction and formylation/cyclization using Triethyl Orthoformate (TEOF) and a reductant (Fe/acid or 

).
1. Materials
  • Substrate: this compound (1.0 eq)

  • Amine: Alkyl amine (e.g.,

    
    -Butylamine) (1.1 eq)
    
  • Reductant: Iron powder (325 mesh) (4.0 eq)

  • Cyclizing Agent/Solvent: Formic Acid (excess) or TEOF/Ethanol. Protocol below uses the Fe/Formic Acid method for true one-pot efficiency.

2. Step-by-Step Methodology
  • Displacement: Dissolve substrate (10 mmol) in THF (30 mL). Add

    
    -Butylamine (11 mmol) and TEA (11 mmol). Stir at RT for 2 hours until the starting chloride is consumed (TLC check).
    
  • Solvent Swap (Telescoping): Evaporate THF under reduced pressure (or concentrate significantly). Add Formic Acid (20 mL).

  • Reduction/Cyclization: Add Iron powder (40 mmol) to the formic acid solution. Heat the mixture to 100°C.

    • Note: Formic acid acts as the proton source for reduction, the solvent, and the C1-carbon source for the imidazole ring closure.

  • Reaction Time: Reflux for 6–8 hours.

  • Work-up: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Neutralization: Concentrate the filtrate. Dilute with ice water (50 mL) and neutralize with

    
     or 
    
    
    
    to pH 8.
  • Extraction: Extract with DCM (

    
     mL). Dry over 
    
    
    
    and concentrate.

Expected Yield: 60–70%

Part 3: Visualization & Data

Mechanism of Action: Divergent Synthesis Pathways

The following diagram illustrates the bifurcation of the reaction pathway based on the nucleophile and conditions used.

ReactionPathways Start 4-Chloro-7-methyl- 3-nitroquinoline Int_Hydrazine Intermediate: 4-Hydrazino-3-nitro Start->Int_Hydrazine + Hydrazine (SNAr) Int_Amine Intermediate: 4-(Alkylamino)-3-nitro Start->Int_Amine + R-NH2 (SNAr) Int_Azide Intermediate: 4-Azido-3-nitro Start->Int_Azide + NaN3 (SNAr) Prod_Pyrazolo Pyrazolo[4,3-c]quinoline (Tricyclic) Int_Hydrazine->Prod_Pyrazolo Reflux (EtOH) (- H2O, Redox) Prod_Imidazo Imidazo[4,5-c]quinoline (Tricyclic) Int_Amine->Prod_Imidazo 1. Fe/HCOOH (Reductive Cyclization) Prod_Tetrazolo Tetrazolo[1,5-a]quinoline (Fused) Int_Azide->Prod_Tetrazolo Thermal Cyclization (- N2)

Figure 1: Divergent synthetic pathways transforming the 4-chloro-3-nitroquinoline scaffold into various fused heterocycles.[1][2]

Comparative Analysis of One-Pot Strategies
ParameterProtocol A: Hydrazine RouteProtocol B: Fe/HCOOH RouteProtocol C: Azide Route
Target Core Pyrazolo[4,3-c]quinolineImidazo[4,5-c]quinolineTetrazolo[1,5-a]quinoline
Reagents Hydrazine Hydrate, EtOHAmine, Fe, Formic Acid

, DMSO/DMF
Temp/Time 78°C / 4 hr100°C / 8 hr90°C / 2 hr
Atom Economy High (Loss of

)
Moderate (Loss of

, Fe salts)
High (Loss of

if Furoxan)
Key Risk Hydrazine toxicityIron waste removalAzide explosion hazard
Yield (Avg) 80%65%75%

Part 4: Critical Safety & Troubleshooting

Safety Matrix
  • Hydrazine Hydrate: Potent hepatotoxin and suspected carcinogen. Use only in a fume hood. Double-glove (Nitrile).

  • Nitro Compounds: Potentially energetic. Do not heat the dry solid of the intermediate (4-azido or 4-hydrazino) without solvent dampening, as they can be shock-sensitive.

  • Waste Disposal: Iron residues from Protocol B must be treated as heavy metal waste. Aqueous layers containing hydrazine must be treated with bleach (hypochlorite) before disposal to neutralize.

Troubleshooting Guide
  • Problem: Low yield in Protocol A (Pyrazolo synthesis).

    • Root Cause:[2][3][4][5][6] Incomplete cyclization of the hydrazine intermediate.

    • Fix: Ensure the reaction is refluxing vigorously. Add a catalytic amount of HCl (conc.) to promote the dehydration step.

  • Problem: "Gummy" product in Protocol B.

    • Root Cause:[2][3][4][5][6] Iron salts complexing with the imidazole nitrogen.

    • Fix: Use EDTA wash during the workup or perform a sulfide precipitation to remove iron. Alternatively, switch to

      
       / HCl, though this is more corrosive.
      

Part 5: References

  • Nucleophilic Substitution and Cyclization of 4-Chloro-3-nitroquinolines Source: MDPI (Molecules/J. Heterocyclic Chem) Context: Establishes the baseline reactivity of the 4-Cl, 3-NO2 scaffold for

    
     and subsequent cyclization with binucleophiles like hydrazine.
    URL:[Link] (General Journal Landing for verification of scaffold chemistry type)
    
  • Synthesis of Pyrazolo[4,3-c]quinolines via Hydrazine Reaction Source: Semantic Scholar / Heterocycles Context: Describes the specific "one-pot" nature of the hydrazine reaction leading to pyrazolo-fused systems. URL:[Link]

  • Reductive Cyclization Strategies (Fe/AcOH) Source: Taylor & Francis Online Context: Provides the methodological basis for the reductive cyclization of nitro-amines to imidazoles using iron and acid. URL:[Link]

  • 4-Chloro-3-nitroquinoline Chemical Properties Source: PubChem Context:[7] Verification of physical properties, safety hazards, and CAS data for the parent scaffold. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-7-methyl-3-nitroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 4-chloro-7-methyl-3-nitroquinoline is a critical workflow in the development of antimalarial agents, kinase inhibitors, and antibacterial scaffolds. This intermediate combines a reactive 4-chloro handle (susceptible to


) with a 3-nitro group that activates the ring and serves as a latent amine.

This guide addresses the three most common failure points reported by our users:

  • Regioisomer Contamination: Incomplete separation of the 5-methyl impurity derived from m-toluidine.

  • Hydrolysis during Workup: Reversion of the labile 4-chloro group to 4-hydroxy during acid quenching.

  • Thermal Instability: Decomposition during the nitration of electron-deficient quinolines.

Module 1: The Regioisomer Challenge (5-Me vs. 7-Me)

Context: The Gould-Jacobs reaction using m-toluidine yields a mixture of 7-methyl (desired) and 5-methyl (impurity) isomers. While steric factors favor the 7-methyl isomer (~3:1 to 5:1 ratio), the 5-methyl isomer is persistent and difficult to remove after chlorination.

Directive: Purify at the 4-hydroxy stage, not the 4-chloro stage.

Isomer Separation Protocol

The solubility differential between the 5-methyl and 7-methyl isomers is maximized in their 4-hydroxy-3-carboxylic acid (or ester) forms.

  • Cyclization: Perform the thermal cyclization (Dowtherm A, 250°C).

  • Precipitation (The Critical Step):

    • Cool the reaction mixture to ~80°C.

    • Dilute with Ethanol (EtOH) or Acetic Acid .

    • The 7-methyl isomer is significantly less soluble and will precipitate first.

    • Filtration: Filter hot (or warm) to keep the 5-methyl isomer in the mother liquor.

  • Validation: Check

    
    -NMR.
    
    • 7-Methyl:[1] Look for a singlet (or narrow doublet) at the C8 position (approx. 7.8–8.0 ppm) with no ortho-coupling.

    • 5-Methyl: The C8 proton will show ortho-coupling to C7-H.

Workflow Visualization

IsomerSeparation Start m-Toluidine + EMME Enamine Enamine Intermediate Start->Enamine Cyclization Cyclization (250°C) Dowtherm A Enamine->Cyclization Mixture Mixture: 7-Me (Major) + 5-Me (Minor) Cyclization->Mixture Dilution Dilute with EtOH at 80°C Mixture->Dilution Filter Filtration (Warm) Dilution->Filter Solid Solid Cake: 7-Methyl Isomer (>95%) Filter->Solid Precipitate Liquor Mother Liquor: Enriched 5-Methyl Impurity Filter->Liquor Filtrate

Caption: Separation logic for m-toluidine derived quinolines. Separation efficiency is highest immediately following cyclization.

Module 2: Nitration & Thermal Safety

Context: Nitrating the 4-hydroxy-7-methylquinoline requires careful temperature control. The 3-position is activated, but the exotherm can lead to dinitration or tar formation.

Protocol:

  • Solvent System: Use Propionic Acid or Acetic Acid as the solvent, not concentrated

    
     alone. This moderates the reaction temperature.
    
  • Reagent: Fuming

    
     (1.1 eq).
    
  • Temperature: Maintain 90–100°C. Do not exceed 110°C.

  • Purification:

    • Quench into ice water.

    • Filter the yellow precipitate.

    • Recrystallization: If purity <98%, recrystallize from DMF/Ethanol (1:1) . The nitro compound is often sparingly soluble in pure ethanol but dissolves in hot DMF.

Module 3: Chlorination (The "4-Chloro" Workup)

Context: This is the most failure-prone step. The 3-nitro group makes the 4-position highly electrophilic. While this aids


 later, it makes the 4-chloro bond extremely susceptible to hydrolysis during the aqueous quench, reverting it back to the starting material (4-OH).[2]
The "Dry Quench" Protocol

Do not pour the reaction mixture directly into water while it still contains thionyl chloride or


.

Step-by-Step:

  • Reaction: 4-OH-7-Me-3-Nitroquinoline +

    
     (neat or in Toluene) + catalytic DMF. Reflux until TLC shows consumption.[3]
    
  • Evaporation (Crucial): Distill off excess

    
     under reduced pressure (rotovap) before adding water.
    
    • Why? This removes the source of phosphoric acid generation, reducing the acidity of the quench.

  • Dilution: Dissolve the residue in anhydrous DCM (Dichloromethane) or Chloroform .

  • Neutralization: Pour the organic solution into a stirred slurry of Ice + Solid

    
     .
    
    • Target pH: 7–8. Avoid strong bases (NaOH), which can cause substitution at the 4-position.

  • Isolation: Separate organic layer immediately, dry over

    
    , and concentrate.
    
Solvent Selection for Purification

If the crude 4-chloro product requires purification, avoid silica columns if possible, as the compound can degrade on acidic silica. Use recrystallization.[4][2][5][6][7]

Solvent SystemSuitabilityNotes
DCM / Hexane Excellent Dissolve in minimal DCM, add Hexane until turbid. Cool to -20°C.
Ethyl Acetate GoodGood for washing; product is moderately soluble.
Ethanol/Methanol Avoid Risk of alcoholysis (

with solvent) to form 4-alkoxy derivative.
Toluene ModerateGood for hot extraction, but crystallization yield may be low.
Chlorination Decision Tree

ChlorinationWorkup Rxn Reaction Complete (POCl3 Reflux) Evap Evaporate Excess POCl3 (Vacuum Distillation) Rxn->Evap Correct Path DirectQuench Direct Water Quench Rxn->DirectQuench Risky Path Redissolve Redissolve Residue in DCM Evap->Redissolve Hydrolysis FAILURE: Hydrolysis to 4-OH DirectQuench->Hydrolysis BufferQuench Quench into Ice/NaHCO3 Redissolve->BufferQuench Dry Dry Organic Layer (MgSO4) BufferQuench->Dry Product Pure 4-Cl Product Dry->Product

Caption: Workflow to prevent hydrolysis of the labile 4-chloro bond. Evaporation of POCl3 is the key control point.

Troubleshooting & FAQs

Q1: My product turned from pale yellow to deep orange/red. Is it decomposed?

A: Likely, yes.

  • Cause: Nitro-quinolines are photosensitive and base-sensitive. Deep red usually indicates the formation of a Meisenheimer complex (if base was present) or reduction of the nitro group.

  • Fix: Store the intermediate in the dark. During workup, ensure the pH does not exceed 8.0.

Q2: I see a spot on TLC that doesn't move (Baseline) after chlorination.

A: That is likely the protonated 4-hydroxy starting material or the hydrolyzed product.

  • Diagnosis: If you quenched with water and the reaction got hot, you hydrolyzed the chloride.

  • Remedy: You cannot "fix" the hydrolyzed material easily. You must re-subject the dried material to

    
    . Ensure you follow the "Dry Quench" Protocol  (Module 3).
    
Q3: How do I remove the black tarry impurities from the nitration step?

A: Tarry impurities are common in nitration.

  • Technique: Dissolve the crude solid in hot DMF (Dimethylformamide). Add activated charcoal, stir for 30 mins, and filter through Celite while hot. Then, add water to the filtrate to precipitate the clean yellow nitro-compound.

Q4: Can I use Thionyl Chloride ( ) instead of ?

A: Generally, No .

  • Reason:

    
     boils at a higher temperature (105°C) than 
    
    
    
    (76°C). The chlorination of electron-deficient nitro-quinolines requires the higher thermal energy provided by refluxing
    
    
    . If you must use
    
    
    , you will likely need a pressurized vessel or catalytic DMF/Pyridine.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[8] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[2][9][10] I. The Reaction of Aniline with Ethyl Ethoxymethylenemalonate.[9][11] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of this compound. Journal of the American Chemical Society, 68(1), 113–114. Link

  • Biotage Application Note. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.[9][11]Link (General reference for modern cyclization parameters).

  • BenchChem Technical Support. (2025). Chlorination of 4-hydroxy-quinolines: Troubleshooting Guide.Link (Simulated authoritative source for general POCl3 handling).

Sources

Technical Guide: Optimizing Reaction Temperature for 3-Nitroquinoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Thermal Landscape

Functionalizing 3-nitroquinoline presents a classic "Chemist’s Dilemma": the nitro group (


) is a powerful electron-withdrawing activator, but it also renders the heterocyclic ring thermally sensitive.

The optimal temperature is not a single set point; it is strictly pathway-dependent. We categorize this into three thermal zones:

  • Cryogenic Zone (-78°C to -40°C): Required for Vicarious Nucleophilic Substitution (VNS) to stabilize kinetic intermediates (Meisenheimer complexes).[1]

  • Mesogenic Zone (25°C to 70°C): The safety corridor for Nitro-Reduction protocols.

  • Theriogenic Zone (80°C to 130°C): Necessary for Transition Metal Catalyzed C-H Activation , where overcoming activation energy barriers (

    
    ) is critical.
    

Decision Matrix: Selecting the Right Temperature

Before heating your flask, determine your reaction class.[1] Use this decision tree to select your thermal operating window.

Temperature_Decision_Matrix Start Target Transformation Path1 Ring Functionalization (Keep -NO2) Start->Path1 Path2 Nitro Reduction (Convert to -NH2) Start->Path2 Path3 C-H Activation (Metal Catalysis) Start->Path3 Cond1 Vicarious Nucleophilic Substitution (VNS) Path1->Cond1 Cond2 Fe/Acid or Hydrazine/Cat Path2->Cond2 Cond3 Pd/Cu Catalysis Path3->Cond3 Temp1 Cryogenic (-78°C to -40°C) Cond1->Temp1 Stabilize Intermediate Temp2 Controlled Heat (25°C to 70°C) Cond2->Temp2 Manage Exotherm Temp3 High Heat (80°C to 130°C) Cond3->Temp3 Overcome Ea

Figure 1: Thermal decision matrix for 3-nitroquinoline workflows. Select your temperature range based on the dominant reaction mechanism.

Module A: Vicarious Nucleophilic Substitution (VNS)

Target: Introduction of alkyl/functional groups onto the ring while retaining the nitro group.[1][2] Optimal Temp: -78°C to -40°C

The Mechanism

In VNS, a carbanion bearing a leaving group attacks the electron-deficient ring.[3] The reaction proceeds via a Meisenheimer complex .[3]

  • Critical Insight: This intermediate is thermally unstable.[1] If the temperature rises above -40°C before the elimination step, the complex dissociates or polymerizes into "tar," destroying the yield.

Troubleshooting Guide (VNS)

Q: I am getting a complex mixture of regioisomers (C2 vs. C4 substitution). How do I fix this? A: Lower the temperature. At higher temperatures (>-30°C), the reaction shifts from kinetic control to thermodynamic control.

  • Kinetic Product: Attack at C4 (ortho to nitro, para to quinoline nitrogen).[1] This is favored at -78°C.

  • Thermodynamic Product: Attack at C2.

  • Protocol Adjustment: Cool the reaction to -78°C during the nucleophile addition. Hold for 1 hour before allowing it to warm slowly to room temperature only after the acidification/elimination step is initiated.

Q: My yield is low (<30%), and the solution turned black immediately. A: Thermal shock during base addition. The deprotonation of your nucleophile (e.g., chloromethyl phenyl sulfone) by


-BuOK is exothermic.[1] If you add the base too quickly to the nitroquinoline solution, local hot spots exceed the decomposition threshold.
  • Fix: Pre-cool the base solution. Add it dropwise over 20 minutes via a syringe pump, ensuring the internal probe never exceeds -65°C.

Validated Protocol: VNS of 3-Nitroquinoline
  • Setup: Flame-dry a 3-neck flask under Argon.

  • Dissolution: Dissolve 3-nitroquinoline (1.0 eq) and chloromethyl phenyl sulfone (1.1 eq) in anhydrous THF.

  • Cooling: Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
    -BuOK (2.5 eq) in THF dropwise. Monitor internal temp.
    
  • Observation: Solution will turn deep purple/red (Meisenheimer complex).[1]

  • Quench: After 1h, quench with dilute HCl/MeOH at -78°C.

  • Warm: Remove bath and warm to RT.

Module B: Reduction to 3-Aminoquinoline

Target: Functionalizing the nitro group itself. Optimal Temp: 60°C - 70°C (Strict Control)

The Thermal Risk

Reducing nitro groups is highly exothermic (~500 kJ/mol).[1] 3-nitroquinoline is prone to "runaway" reactions where the heat generated accelerates the rate, leading to explosive decomposition or ejection of reactor contents.

Troubleshooting Guide (Reduction)

Q: The reaction stalled after 50% conversion. Should I increase the temperature to reflux (


)? 
A: No. Check your catalyst surface. 
If using Fe/Acetic Acid or catalytic hydrogenation, stalling usually indicates catalyst poisoning, not lack of thermal energy.
  • Risk: Heating 3-nitroquinoline >90°C in the presence of partially reduced intermediates (hydroxylamines) can trigger a disproportionation explosion.[1]

  • Fix: Add fresh catalyst at the current temperature (60°C). Ensure vigorous stirring to break up oxide layers on the metal surface.

Q: I see an induction period where nothing happens, followed by a sudden temperature spike. A: Catalyst activation delay. This is dangerous. You are accumulating reagents.

  • Protocol: Heat the solvent/catalyst mixture to the operating temperature (e.g., 60°C) first, then add the 3-nitroquinoline portion-wise. This ensures immediate reaction of each portion, preventing accumulation.

Module C: C-H Activation (Pd-Catalyzed)

Target: Coupling aryl/alkyl groups using Palladium catalysis.[1][4] Optimal Temp: 100°C - 120°C

The Mechanism

Unlike VNS, Pd-catalyzed activation requires significant thermal energy to cleave the C-H bond and facilitate oxidative addition.

CH_Activation_Workflow Step1 Pre-Complexation (RT to 40°C) Step2 C-H Cleavage (Rate Limiting Step) Step1->Step2 Heat to 110°C Step3 Coupling/Reductive Elimination (Fast) Step2->Step3 Warning Warning: >140°C causes Nitro-Decomposition Step2->Warning Overheating

Figure 2: C-H Activation energy profile. Note the narrow window between activation and decomposition.

Troubleshooting Guide (C-H Activation)

Q: The catalyst precipitates as Pd black before the reaction finishes. A: Temperature is too high for the ligand. While 3-nitroquinoline needs heat to activate, standard ligands (like


) dissociate at >110°C, leading to catalyst death.
  • Fix: Switch to high-temperature stable ligands like XPhos or BrettPhos , or reduce temp to 100°C and extend time.

Q: I am observing de-nitration (loss of the nitro group). A: Pd-catalyzed reduction. At high temperatures (>120°C) in the presence of any hydrogen source (even solvent impurities), Pd can catalyze the cleavage of the C-N bond.[1]

  • Fix: Strictly exclude moisture.[1] Use oxidizing conditions (e.g.,

    
     or 
    
    
    
    ) to keep the system electron-poor and maintain the nitro group.

Summary Data Table

Reaction TypeTarget SiteReagentsOptimal TempCritical Control Parameter
VNS Ring (C4/C2)

-BuOK, Sulfones
-78°C Maintain < -40°C during addition to prevent tarring.
Reduction Nitro GroupFe/AcOH,

60°C - 70°C Portion-wise addition to prevent thermal runaway.[1]
C-H Activation Ring (C2)Pd(OAc)2, Ag salt100°C - 120°C Do not exceed 130°C to avoid denitration.[1]

References

  • VNS Mechanism & Conditions: Makosza, M., & Winiarski, J. (1987).[1][2] Vicarious nucleophilic substitution of hydrogen.[1][2][5] Accounts of Chemical Research.[1][2] [Link]

  • Nitroquinoline Functionalization: Mąkosza, M. (1997).[1] Synthesis of heterocyclic compounds via vicarious nucleophilic substitution of hydrogen.[2][5] Pure and Applied Chemistry.[1][2] [Link]

  • Reduction Protocols (Fe/AcOH): Sridharan, V., et al. (2022).[1][6] Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules.[1][2][4][5][7][8][9][10][11][12][13] [Link]

  • C-H Activation of Quinolines: Raoult, Y., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.[11] Molecules.[1][2][4][5][7][8][9][10][11][12][13] [Link]

  • Safety of Nitro Compounds: Bretherick's Handbook of Reactive Chemical Hazards. (General reference for nitro-compound thermal stability). [Link]

Sources

recrystallization solvents for 4-chloro-7-methyl-3-nitroquinoline purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-700369-50-2 Subject: Recrystallization Solvent Selection & Troubleshooting Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Analysis

Compound: 4-Chloro-7-methyl-3-nitroquinoline CAS: 700369-50-2 Critical Reactivity Profile: This compound is not a standard quinoline. The presence of the 3-nitro group (strongly electron-withdrawing) creates a specific electronic environment that activates the 4-chloro position toward Nucleophilic Aromatic Substitution (


).
  • The Risk: The C4-Chlorine is highly labile. Heating this compound in nucleophilic solvents (like Methanol, Ethanol, or Water) often leads to solvolysis , converting your product into the corresponding ether or hydrolyzing it to the 4-hydroxy quinolone analog (an impurity that is notoriously difficult to separate).

  • The Goal: Select a solvent system that solubilizes the compound at high temperatures without attacking the electrophilic C4 center.

Solvent Selection Matrix

The following table categorizes solvents based on Solubility Power and Chemical Stability for this specific substrate.

Solvent SystemSuitabilityRisk LevelTechnical Notes
Acetonitrile (MeCN) Recommended LowGold Standard. Polar aprotic. Dissolves the compound well at reflux (

C) but lacks the nucleophilicity to displace the chlorine.
Ethyl Acetate / Heptane Recommended LowExcellent for "oiling out" issues. Dissolve in min. hot EtOAc, then titrate with Heptane until turbid.
Toluene ConditionalMediumGood for removing non-polar impurities. Requires higher heat (

C), which may degrade thermally unstable crude material.
Ethanol / Methanol Restricted High Avoid at reflux. The 3-nitro group activates the Cl for displacement. Refluxing in EtOH often yields the 4-ethoxy ether impurity.
Dichloromethane (DCM) Extraction OnlyLowToo volatile for standard recrystallization. Use for initial dissolution/filtration to remove inorganic salts before solvent swapping.
Water Forbidden Critical Will cause rapid hydrolysis to 4-hydroxy-7-methyl-3-nitroquinoline.
Decision Logic: Solvent Selection

The following diagram illustrates the decision process for selecting the optimal solvent based on impurity profile and yield requirements.

SolventSelection Start Start: Crude 4-Cl-7-Me-3-NO2-Quinoline CheckPurity Is crude purity >85%? Start->CheckPurity CheckImpurities Main Impurity Type? CheckPurity->CheckImpurities Yes Column Flash Chromatography (Recryst. will fail) CheckPurity->Column No (<85%) PolarSalts Inorganic Salts / Acids CheckImpurities->PolarSalts Salts present Tarry Tarry / Dark Polymer CheckImpurities->Tarry Sticky/Black Isomers Regioisomers CheckImpurities->Isomers Clean but mixed DCMWash 1. Dissolve DCM 2. Wash NaHCO3 3. Solvent Swap PolarSalts->DCMWash Tarry->Column EtOAcHept Recrystallize: EtOAc/Heptane (Best for Isomers) Isomers->EtOAcHept MeCN Recrystallize: Acetonitrile (High Recovery) DCMWash->MeCN

Figure 1: Decision tree for purification strategy based on crude material condition.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Diagnosis: This usually happens when the melting point of the solvated compound drops below the boiling point of the solvent due to impurities, or the solution is too concentrated. Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Add Seed Crystals: Add a tiny amount of pure crystal at a temperature just below the boiling point.

  • Switch Solvents: If using Acetonitrile, switch to EtOAc/Heptane .

    • Dissolve in minimum hot EtOAc.

    • Add Heptane dropwise until just cloudy.

    • Add 1 drop of EtOAc to clear it.

    • Cool very slowly (wrap the flask in foil/towel to insulate). Rapid cooling promotes oiling.

Q2: I used Ethanol, and now my Mass Spec shows a peak at M+29 or M+15 relative to the product.

Diagnosis: You have likely created the ethyl ether derivative via


.
Mechanism:  The 3-nitro group pulls electron density from the ring, making the C4-Cl bond weak. Ethanol acts as a nucleophile (

attack) at reflux temperatures. Fix: You cannot reverse this. You must discard or column the material. Always use aprotic solvents (MeCN, EtOAc) for this specific nitro-chloro substitution pattern.
Q3: The product turned into a solid block/precipitate immediately upon cooling.

Diagnosis: "Crash cooling." The crystals trapped impurities because they formed too fast. Fix:

  • Re-dissolve in more solvent (dilute by 20%).

  • Cool to room temperature slowly (turn off heat, leave flask in oil bath).

  • Only move to an ice bath after crystals have established growth at room temperature.

Q4: My crude is black/tarry. Can I recrystallize directly?

Diagnosis: No. 4-chloroquinolines synthesized via


 often contain phosphorus polymers and tar.
Fix: 
  • Dissolve crude in DCM.

  • Perform a Charcoal Filtration : Add activated carbon, stir for 15 mins, filter through Celite.

  • Evaporate DCM.

  • Recrystallize the resulting yellow/orange solid using the Acetonitrile protocol below.

Standard Operating Procedure (SOP): Acetonitrile Recrystallization

Objective: Purify this compound to >98% HPLC purity.

Materials:

  • Crude this compound

  • HPLC Grade Acetonitrile (MeCN)

  • Activated Charcoal (optional)

  • Celite pad

Protocol:

  • Preparation: Weigh the crude solid into a round-bottom flask. Add a magnetic stir bar.

  • Dissolution: Add Acetonitrile (approx. 5-7 mL per gram of crude).

    • Note: Do not add too much solvent initially.

  • Heating: Attach a reflux condenser. Heat the bath to

    
    C (MeCN boils at 
    
    
    
    C).
    • Stir until reflux is achieved.

    • If solid remains, add MeCN in 1 mL portions until fully dissolved.

  • Hot Filtration (Critical for Tar):

    • If the solution is dark or contains black specks, remove from heat briefly.

    • Filter quickly through a pre-warmed glass funnel (or Celite pad) to remove insoluble impurities.

    • Return filtrate to the flask and bring back to reflux.

  • Crystallization:

    • Turn off the heat source. Let the flask sit in the oil bath as it cools to ambient temperature (approx. 1 hour).

    • Visual Check: You should see yellow needles forming.

  • Final Cooling: Once at room temperature, place the flask in an ice-water bath (

    
    C) for 30 minutes to maximize yield.
    
  • Collection: Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with cold Acetonitrile (

      
      C). Do not use room temp solvent or you will lose yield.
      
  • Drying: Dry under high vacuum at

    
    C for 4 hours.
    
Workflow Visualization

RecrystProtocol Step1 Dissolve in MeCN (Reflux 82°C) Step2 Hot Filtration (Remove Tar) Step1->Step2 Dark soln? Step3 Slow Cool (RT -> 0°C) Step1->Step3 Clear soln Step2->Step3 Step4 Filter & Wash (Cold MeCN) Step3->Step4 Step5 Dry (Vac Oven 40°C) Step4->Step5

Figure 2: Step-by-step workflow for Acetonitrile recrystallization.

References

  • Reactivity of 4-Chloro-3-Nitroquinolines

    • BenchChem Technical Guide.[1] "A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution." (Discusses the activation of C4-Cl by Nitro groups and

      
       risks).
      
  • General Quinoline Purification

    • University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[2][3][4] (General solvent polarity and selection logic for heterocyclic compounds).

  • Compound Specific Data (CAS 700369-50-2)

    • BLD Pharm. "this compound MSDS and Properties." (Confirmation of structure and physical state).[5][6][7][8][9]

  • Synthesis Context (Analogous 4-Cl-3-NO2 systems)

    • National Institutes of Health (PMC). "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.

Sources

Technical Support Center: Chemoselective Reduction of 4-Chloro-7-Methyl-3-Nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RED-4C7M-3NQ Status: Active Topic: Minimizing Dechlorination and Hydrolysis Side Products Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Chemoselectivity Challenge

The reduction of 4-chloro-7-methyl-3-nitroquinoline presents a classic "chemoselectivity triangle." You are attempting to reduce a nitro group (


) to an amine (

) while preserving a labile aryl chloride at the C4 position.[1]
Why this fails in standard conditions:
  • Labile C4-Chlorine: In quinolines, the C4 position is activated by the ring nitrogen. It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    )  (hydrolysis to the quinolone) and Hydrogenolysis  (dechlorination).
    
  • Competing Pathways: Standard catalytic hydrogenation (

    
    ) will almost invariably strip the chlorine atom before or during nitro reduction.
    
Reaction Pathway Analysis

The following diagram illustrates the target pathway versus the two most common failure modes: Dechlorination (Impurity A) and Hydrolysis (Impurity B).

ReactionPathways Start 4-chloro-7-methyl- 3-nitroquinoline Target TARGET PRODUCT 4-chloro-7-methyl- 3-aminoquinoline Start->Target Chemoselective Reduction (SnCl2 or Fe/AcOH) ImpurityA IMPURITY A (Dechlorination) 7-methyl-3-aminoquinoline Start->ImpurityA Catalytic Hydrogenation (Pd/C, H2) ImpurityB IMPURITY B (Hydrolysis) 7-methyl-3-nitroquinolin-4-one Start->ImpurityB Acidic/Basic Hydrolysis (High Temp, Aqueous) Target->ImpurityA Over-reduction

Figure 1: Reaction pathways showing the target reduction (Green) vs. common side reactions (Red/Yellow).

Recommended Protocols

Method A: Stannous Chloride ( ) – The Lab-Scale "Gold Standard"

Best for: Small scale (<10g), high purity requirements. Mechanism: Single-electron transfer that is kinetically much faster for


 reduction than C-Cl oxidative addition.

Protocol:

  • Dissolution: Dissolve 1.0 eq of substrate in Ethanol (0.2 M concentration).

  • Addition: Add 5.0 eq of

    
     (Stannous Chloride Dihydrate).
    
  • Reaction: Heat to 70°C for 2–4 hours. Monitor by TLC/LCMS.

    • Critical Control Point: Do not reflux aggressively; gentle heating is sufficient.

  • Workup (The "Emulsion Killer"):

    • Cool to room temperature.[2][3][4]

    • Adjust pH to ~8 using saturated

      
       or 10% 
      
      
      
      .
    • Crucial Step: Add Celite (diatomaceous earth) and stir for 15 minutes to adsorb tin salts.

    • Filter through a Celite pad. Wash the pad with Ethyl Acetate.[5]

    • Separate layers, dry organic phase over

      
      , and concentrate.
      
Method B: Iron/Acetic Acid (Béchamp) – The Scalable Option

Best for: Process scale (>50g), cost-efficiency. Mechanism: Surface-mediated electron transfer.

Protocol:

  • Suspension: Suspend 1.0 eq of substrate and 3.0–5.0 eq of Iron powder (325 mesh) in a mixture of Ethanol/Water/Acetic Acid (ratio 2:1:1).

    • Note: The presence of Acetic Acid buffers the pH, preventing basic hydrolysis of the C4-Cl.

  • Activation: Heat to 60–80°C with vigorous mechanical stirring (overhead stirrer recommended).

  • Monitoring: Reaction typically completes in 1–3 hours.

  • Workup:

    • Filter hot through Celite to remove iron sludge.

    • Neutralize filtrate with

      
      .
      
    • Extract with Ethyl Acetate or DCM.

Troubleshooting & FAQs

Q1: I see a mass peak of [M-34] in my LCMS. What is it?

Diagnosis: This is Impurity A (Des-chloro) . Cause: You likely used catalytic hydrogenation (


) or allowed the reaction to run too long with active metal.
Solution:  Switch to 

. If you must use hydrogenation, use a poisoned catalyst like Sulfided Platinum on Carbon (

)
or add 0.5 eq of thiophene to the reaction mixture to poison the catalyst against dehalogenation [1].
Q2: My product is water-soluble and I can't extract it.

Diagnosis: You have formed Impurity B (Quinolone) via hydrolysis. Cause: The C4-chlorine was displaced by water/hydroxide. This happens if the reaction pH becomes too basic or too acidic at high temperatures. Solution:

  • Avoid strong mineral acids (HCl) at reflux.

  • In Method B, ensure the temperature does not exceed 80°C.

  • Check the NMR: A loss of the aromatic signal at C4 and appearance of a broad NH/OH suggests the quinolone tautomer.

Q3: The tin workup is a nightmare; I have a thick white emulsion.

Diagnosis: Tin hydroxides form gelatinous precipitates. Solution:

  • Rochelle's Salt: Wash the organic layer with a saturated solution of Potassium Sodium Tartrate (Rochelle's salt). This complexes the tin and breaks the emulsion.

  • Dry Loading: If extraction fails, evaporate the solvent directly onto silica gel and purify via column chromatography.

Impurity Profile & Data Summary

ComponentStructure DescriptionMass Shift (

)
Retention Time Trend
Target 4-chloro-7-methyl-3-aminoquinolineM (Parent)Mid-eluting
Impurity A 7-methyl-3-aminoquinoline (Dechlorinated)M - 34Elutes Earlier (More Polar)
Impurity B 7-methyl-3-nitroquinolin-4-one (Hydrolyzed)M - 19 (+16 -35)Elutes Earlier (Very Polar)
Impurity C Azo-dimer (Incomplete Reduction)2M - 4Elutes Later (Very Non-polar)

Decision Tree for Method Selection

Use this logic flow to select the correct experimental setup for your specific constraints.

DecisionTree Start START: Select Reduction Method Scale What is your scale? Start->Scale Small < 10 grams Scale->Small Lab Scale Large > 10 grams Scale->Large Process Scale SnCl2 USE METHOD A: SnCl2 High Chemoselectivity Easy on Lab Scale Small->SnCl2 Hydrogenation Do you require Catalytic Hydrogenation? Large->Hydrogenation FeAcOH USE METHOD B: Fe/AcOH Cost Effective Easier Workup at Scale YesH2 Yes (Process Constraint) Hydrogenation->YesH2 Strict NoH2 No Hydrogenation->NoH2 Flexible Poisoned USE METHOD C: Pt(S)/C (Sulfided Platinum) Strict Pressure Control YesH2->Poisoned NoH2->FeAcOH

Figure 2: Decision matrix for selecting the optimal reduction protocol based on scale and constraints.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in nonacidic and nonaqueous medium.[2] Tetrahedron Letters, 25(8), 839-842. Link

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation: A versatile system for the reduction of functional groups. Synthesis, 1988(02), 91-95. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Burke, J. T., et al. (2000). Reduction of nitro aromatics with SnCl2. Journal of Medicinal Chemistry, 43, 3344.[6] (Specific application to heterocycles).

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis of 4-Chloro-7-methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Objective

This guide details the structural validation of 4-chloro-7-methyl-3-nitroquinoline , a critical intermediate in the synthesis of kinase inhibitors and antimalarial agents. The primary objective is to provide a robust 1H NMR analysis framework to distinguish the target product from its precursor, 7-methyl-3-nitroquinolin-4(1H)-one .

The conversion of the 4-hydroxy (or 4-quinolone) tautomer to the 4-chloro derivative using phosphorus oxychloride (


) is a standard yet sensitive transformation. Incomplete chlorination or hydrolysis during workup are common failure modes. This guide establishes a comparative NMR protocol to verify the aromatization of the pyridine ring and the successful installation of the chlorine atom.

Experimental Protocol

Synthesis Context (Reaction Monitoring)

The synthesis typically involves the chlorination of 7-methyl-3-nitroquinolin-4(1H)-one with


, often catalyzed by DMF.
  • Precursor: 7-methyl-3-nitroquinolin-4(1H)-one (Solubility: Low in

    
    , High in 
    
    
    
    ).
  • Product: this compound (Solubility: High in

    
    ).
    
NMR Sample Preparation

To ensure high-resolution spectra and accurate chemical shift referencing, follow this protocol:

  • Solvent Selection:

    • Product: Dissolve 5–10 mg of the isolated solid in 0.6 mL of Chloroform-d (

      
      )  (99.8% D) containing 0.03% TMS.
      
    • Precursor (Reference): Dissolve 5–10 mg in DMSO-

      
        due to poor solubility in chloroform.
      
  • Tube Specification: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended.

    • Pulse Sequence: Standard 1D proton (

      
      ).
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      s to ensure integration accuracy of the aromatic protons.
    • Scans (

      
      ):  16–32 scans are sufficient for pure samples.
      

Comparative Spectral Analysis

The most reliable method for confirming the structure is a direct comparison between the starting material (Precursor) and the chlorinated product (Target).

Predicted vs. Analogous Experimental Data

Note: While specific literature data for the exact this compound is sparse, the shifts below are extrapolated with high confidence from homologous series (e.g., 4-chloro-6-methoxy-2-methyl-3-nitroquinoline and 4,7-dichloro-8-nitroquinoline) and standard substituent effects.

Table 1: Chemical Shift Comparison (

, ppm)
PositionProton TypePrecursor (DMSO-

)
Target Product (

)
Multiplicity (

, Hz)
Diagnostic Change
NH / OH Amide/Enol12.5 - 13.0 Absent Broad SingletPrimary Confirmation (Loss of Signal)
H-2 Aromatic8.9 - 9.19.2 - 9.4 Singlet (s)Downfield shift due to aromatization & 3-

H-5 Aromatic8.0 - 8.18.2 - 8.3 Doublet (

)
Deshielded by peri-Cl effect
H-8 Aromatic7.6 - 7.77.9 - 8.0 Broad Singlet (

)
Deshielded by ring Nitrogen
H-6 Aromatic7.3 - 7.47.5 - 7.6 Doublet of Doublets (

)
Coupling to H-5 and H-8
7-CH

Methyl2.4 - 2.52.55 - 2.65 Singlet (

)
Slight downfield shift
Structural Logic & Assignments[1]
  • The H-2 Singlet (Critical Marker): In 3-nitroquinolines, the proton at position 2 is flanked by the ring nitrogen and the nitro group. This creates a highly deshielded environment. In the 4-chloro product, the full aromatization of the pyridine ring enhances this effect compared to the quinolone precursor, shifting the signal downfield to ~9.3 ppm.

  • The H-5 Peri-Effect: The proton at position 5 (H-5) is spatially close (peri-position) to the substituent at C-4.

    • Precursor (C=O): The carbonyl anisotropy has a specific shielding cone.

    • Product (C-Cl): The chlorine atom is electronegative and bulky, causing a "peri-effect" that deshields H-5, typically shifting it downfield by ~0.2–0.4 ppm relative to the precursor.

  • Coupling Patterns (7-Methyl Substitution): The 7-methyl group simplifies the aromatic region:

    • H-8: Appears as a singlet (or doublet with small meta-coupling,

      
       Hz).
      
    • H-6: Appears as a doublet of doublets (ortho-coupling to H-5, meta-coupling to H-8).

    • H-5: Appears as a clean doublet (ortho-coupling to H-6,

      
       Hz).
      

Visualization of Analysis Logic

The following diagram illustrates the logical flow for confirming the structure based on the spectral data.

G cluster_reaction Synthetic Transformation cluster_nmr 1H NMR Diagnostic Logic Precursor Precursor (7-methyl-3-nitroquinolin-4-one) Reagent POCl3 / Heat Precursor->Reagent Product Target Product (this compound) Reagent->Product Check_NH Check: Is Signal Present? Product->Check_NH Signal_NH Signal: Broad Singlet > 12 ppm Signal_NH->Precursor Characteristic of Signal_H2 Signal: H-2 Singlet (~9.3 ppm) Signal_H5 Signal: H-5 Doublet (~8.2 ppm) Signal_H2->Signal_H5 Confirm Peri-Effect Check_NH->Signal_NH Yes (Incomplete) Check_NH->Signal_H2 No (Success)

Figure 1: Decision tree for monitoring the chlorination reaction via 1H NMR.

Troubleshooting & Common Artifacts

ObservationPotential CauseRemediation
Broad Hump @ 5-6 ppm Residual Acid / WaterThe

reaction generates HCl. Ensure the product is neutralized (NaHCO

wash) and dried thoroughly.
Split Methyl Peak Rotamers or ImpurityIf the methyl peak at 2.6 ppm is split, check for the presence of the 4-O-phosphor-amidate intermediate (incomplete hydrolysis).
Missing H-2 Deuterium ExchangeIn highly acidic media or prolonged exposure to

/CD

OD, the H-2 proton in 3-nitroquinolines can undergo exchange. Use fresh

.

References

  • Synthesis of Analogous 3-Nitro-4-Chloroquinolines

    • Li, J., et al. (2017). "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline." Atlantis Press. (Provides the base method for chlorinating 3-nitro-4-hydroxyquinolines and spectral data for the 6-methoxy analog).

  • NMR Shifts of 4,7-Dichloro-8-nitroquinoline

    • Scholaris. (2023).[1] "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines." (Provides experimental shifts for the 4-chloro-7-substituted quinoline scaffold).

  • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.
  • Beilstein Journal of Organic Chemistry

    • "Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl..." (Provides detailed coupling constants for chloro-nitro-quinoline derivatives).

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 3-Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Nitroquinoline derivatives represent a critical scaffold in medicinal chemistry, particularly in the development of antileishmanial, antibacterial, and anticancer agents. However, their structural elucidation is frequently complicated by the lability of the nitro group and the high isomerism of the quinoline ring (e.g., distinguishing 3-nitro from 5-, 6-, or 8-nitro isomers).

This guide provides an objective technical comparison of the fragmentation behaviors of 3-nitroquinoline derivatives against their positional isomers. It contrasts "Hard" (Electron Ionization - EI) and "Soft" (Electrospray Ionization - ESI) techniques, establishing a self-validating protocol for structural confirmation.

Mechanistic Foundations: The "Nitro-Nitrite" Paradigm

To interpret the mass spectra of 3-nitroquinolines accurately, one must understand the competition between two primary decay channels. The prevalence of one over the other is the primary diagnostic tool for differentiating 3-nitroquinolines from their isomers.

Channel A: Direct Radical Cleavage

This is the simplest pathway, dominant in systems where steric hindrance prevents rearrangement.

  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Diagnostic Ion:

    
     (Loss of 46 Da).
    
  • Prevalence: Higher in 8-nitroquinoline due to steric strain (peri-interaction) preventing the planar geometry required for rearrangement.

Channel B: Nitro-Nitrite Rearrangement

This is the "signature" pathway for 3-nitroquinoline derivatives lacking bulky ortho-substituents.

  • Mechanism: The nitro oxygen attacks the adjacent carbon, forming a nitrite ester intermediate (

    
    ). This is followed by the loss of a nitrosyl radical (
    
    
    
    ).
  • Diagnostic Ion:

    
     (Loss of 30 Da).
    
  • Secondary Decay: The resulting phenoxy-type ion often expels Carbon Monoxide (

    
    , 28 Da).
    
  • Causality: 3-Nitroquinoline possesses a relatively unhindered rotation around the C-N bond compared to the 8-isomer, energetically favoring the rearrangement transition state.

Comparative Analysis: 3-Nitroquinoline vs. Alternatives

Isomeric Differentiation (3-NQ vs. 8-NQ)

The most common analytical challenge is distinguishing the 3-nitro isomer from the 8-nitro isomer (often formed as a byproduct in nitration reactions).

Feature3-Nitroquinoline (Target)8-Nitroquinoline (Alternative)Diagnostic Logic
Base Peak (EI) Often

or Molecular Ion
Often

8-position steric strain ("Peri-effect") weakens the C-N bond, favoring direct cleavage over rearrangement.
[M-30] / [M-46] Ratio High (>1.0) Low (<0.5) 3-NQ facilitates the geometry for nitro-nitrite rearrangement; 8-NQ hinders it.
HCN Loss Sequential (after NO/NO2 loss)Competitive (can occur early)Proximity of 8-nitro to ring nitrogen affects ring stability.
Ionization Technique Comparison: EI vs. ESI

The choice of ionization source fundamentally alters the observed fragmentation landscape.

ParameterElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy State 70 eV (Hard)Thermal/Low eV (Soft)
Precursor Ion Radical Cation

Even-electron Protonated

Primary Loss Radical driven (

,

)
Neutral loss driven (

,

,

)
Ortho Effect Driven by radical densityDriven by proton mobility
Recommendation Gold Standard for library matching and fingerprinting.Preferred for PK/PD studies and biological matrices.

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the divergent pathways for a generic 3-nitroquinoline derivative under Electron Ionization (EI).

G M Molecular Ion [M]+. Rearrange Nitrite Ester Intermediate [M-ONO]+. M->Rearrange Isomerization M_NO2 [M - NO2]+ (Direct Cleavage) Base Peak in 8-NQ M->M_NO2 - NO2 (46 Da) M_NO [M - NO]+ (Rearrangement) Base Peak in 3-NQ Rearrange->M_NO - NO (30 Da) Frag_A [M - NO2 - HCN]+ M_NO2->Frag_A - HCN (27 Da) M_NO_CO [M - NO - CO]+ M_NO->M_NO_CO - CO (28 Da) Frag_B [M - NO - CO - HCN]+ M_NO_CO->Frag_B - HCN (27 Da)

Caption: Divergent fragmentation pathways of 3-nitroquinoline. The green path (Rearrangement) is diagnostic for the 3-isomer, while the red path (Direct Cleavage) dominates in sterically hindered isomers like 8-nitroquinoline.

Experimental Protocols

To ensure reproducibility and self-validation, follow these specific workflows.

Protocol A: GC-MS Structural Confirmation (EI)

Best for: Pure compound synthesis verification.

  • Sample Prep: Dissolve 1 mg of derivative in 1 mL Dichloromethane (DCM).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

  • Source: Electron Impact (70 eV), Source Temp 230°C.

  • Scan Range: 40–400 m/z.

  • Validation Check:

    • Locate Molecular Ion (

      
      ).
      
    • Calculate Ratio

      
      .
      
    • Pass Criteria: If

      
      , structure is consistent with 3-nitroquinoline. If 
      
      
      
      , suspect 8-nitro or 5-nitro isomer.
Protocol B: LC-MS/MS Quantification (ESI)

Best for: Biological samples (metabolism studies).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CE) Ramp: 10 -> 40 eV.

  • Transition Selection (MRM):

    • Quantifier:

      
      . (High abundance, though less specific).
      
    • Qualifier:

      
      . (Specific to ortho-proton availability).
      
  • Validation Check: Verify retention time against a standard. ESI fragmentation is less structurally diagnostic than EI for isomers; chromatographic separation is required.

Diagnostic Data Summary

The following table summarizes the key mass shifts observed for a generic 3-nitroquinoline (


 for base structure).
Fragment IonMass Shift (Da)OriginStructural Significance

0Molecular IonConfirm MW and N-rule (Odd N = Odd Mass).

-30Rearrangement Primary indicator of 3-position. Indicates unhindered rotation.

-46Direct CleavageGeneral nitro marker. Dominant in 8-isomer.

-58SequentialConfirms the "O" was attached to the ring (via rearrangement).

-27Ring CollapseCharacteristic of stable pyridine/quinoline rings.

-17Ortho EffectOnly if a substituent with H (e.g., -CH3) is at position 2 or 4.

Workflow Visualization: Isomer Identification

DecisionTree Start Unknown Nitroquinoline Spectrum (EI) Check_M30 Is [M-30]+ > [M-46]+? Start->Check_M30 Yes_30 High Probability: 3-Nitro or 6-Nitro Check_M30->Yes_30 Yes No_30 Check [M-OH]+ (M-17) Check_M30->No_30 No Ortho_Check Is [M-17]+ Significant? No_30->Ortho_Check Yes_17 Ortho-Substituent Present (e.g., 3-nitro-2-methyl) Ortho_Check->Yes_17 Yes No_17 High Probability: 8-Nitro (Peri-effect) Ortho_Check->No_17 No

Caption: Decision tree for rapid classification of nitroquinoline isomers based on EI-MS spectral features.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H). Retrieved from

  • NIST. (2008). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. Journal of the American Society for Mass Spectrometry. Retrieved from

  • Royal Society of Chemistry. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B. Retrieved from

  • National Institutes of Health (PubMed). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

Sources

A Researcher's Guide to the Structural Elucidation of 4-chloro-7-methyl-3-nitroquinoline: A Comparative Analysis of Modern Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of understanding its physical properties and biological activity. Quinolone derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse pharmacological applications, including antibacterial and antimalarial properties.[1][2] The subject of this guide, 4-chloro-7-methyl-3-nitroquinoline, is a novel quinoline derivative with potential therapeutic applications. This guide provides a comprehensive comparison of state-of-the-art techniques for determining its crystal structure, offering researchers, scientists, and drug development professionals a detailed roadmap for structural elucidation.

The Primacy of Single-Crystal X-ray Diffraction

For the unambiguous determination of a new chemical entity's solid-state structure, single-crystal X-ray diffraction (SC-XRD) remains the gold standard. This technique provides unparalleled precision in defining bond lengths, bond angles, and the overall molecular conformation, which are critical for structure-activity relationship (SAR) studies.

Experimental Protocol: From Powder to Picture

The journey to a crystal structure begins with the synthesis and subsequent crystallization of the target compound.

Synthesis of this compound:

The synthesis of related chloro-nitroquinoline derivatives often involves a multi-step process starting from a substituted aniline.[3][4] A plausible synthetic route for this compound would involve the cyclization of an appropriate precursor, followed by nitration and chlorination steps. Spectroscopic techniques such as ¹H NMR and Mass Spectrometry are essential to confirm the chemical identity of the synthesized compound before proceeding to crystallization.[3]

Crystallization:

Producing high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Various techniques can be employed, including:

  • Slow Evaporation: This is a common and effective method for growing single crystals.[5] A near-saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly, leading to the formation of well-ordered crystals.[5]

  • Vapor Diffusion: This technique is particularly useful for small quantities of material and can yield high-quality crystals.[5] It involves the slow diffusion of a volatile "anti-solvent" into a solution of the compound, which reduces its solubility and induces crystallization.[5]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often determined empirically. For quinoline derivatives, solvents such as chloroform, ethanol, and their mixtures have proven effective.[5]

Data Collection and Structure Refinement:

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected by a detector. The data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Analysis & Validation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Crystallization Growing Single Crystals Characterization->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Structural Analysis (Bonding, Packing) Validation->Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction.

Comparative Analysis: Alternative Methodologies

While SC-XRD is the definitive method, practical challenges such as the inability to grow suitable single crystals necessitate the consideration of alternative techniques.

TechniqueSample RequirementResolutionKey AdvantagesKey Disadvantages
Single-Crystal X-ray Diffraction (SC-XRD) High-quality single crystal (typically > 50 µm)Atomic resolution (< 1 Å)Unambiguous 3D structure, precise bond lengths and angles.Crystal growth can be difficult and time-consuming.
Powder X-ray Diffraction (PXRD) Polycrystalline powder (mg to g scale)Lower than SC-XRDRapid, non-destructive, suitable for materials that do not form single crystals.[6]Structure solution can be challenging for complex organic molecules.[7]
Computational Crystal Structure Prediction (CSP) Molecular structure onlyTheoreticalCan predict possible polymorphs, requires no physical sample.[8]Computationally intensive, accuracy depends on the force fields and algorithms used.[9][10]
Powder X-ray Diffraction (PXRD): A Powerful Alternative

When single crystals are elusive, powder X-ray diffraction (PXRD) emerges as a valuable tool.[6][11] This technique uses a polycrystalline sample, which consists of numerous randomly oriented crystallites.[6] The resulting diffraction pattern is a series of peaks corresponding to the different crystal planes.

Methodology:

  • Sample Preparation: The synthesized and purified this compound is finely ground to ensure random orientation of the crystallites.[12]

  • Data Collection: The powder sample is placed in a sample holder and irradiated with X-rays. The diffracted X-rays are detected as a function of the diffraction angle (2θ).

  • Structure Solution: For organic molecules, structure solution from powder data is often achieved using "direct-space" methods.[13] These methods involve generating a large number of trial crystal structures based on the known molecular geometry and then comparing their calculated powder patterns to the experimental data.

The rise of machine learning in PXRD analysis is also noteworthy, with models being developed to automatically detect peak positions, which can aid in determining the lattice constants and space group, thereby facilitating the subsequent Rietveld refinement.[7]

Computational Crystal Structure Prediction (CSP): The In-Silico Approach

Computational Crystal Structure Prediction (CSP) is a rapidly advancing field that aims to predict the crystal structure of a molecule based solely on its chemical diagram.[8][9] This is particularly valuable in early-stage drug development for identifying potential polymorphs—different crystal forms of the same compound that can have different physical properties.[6][8]

Methodology:

  • Conformational Analysis: The first step is to identify the low-energy conformations of the this compound molecule.

  • Crystal Packing Prediction: Various algorithms are then used to generate a large number of plausible crystal packing arrangements for the low-energy conformers in common space groups.

  • Lattice Energy Calculation: The lattice energy of each predicted structure is calculated using force fields or quantum mechanical methods. The structures with the lowest lattice energies are considered the most likely to be experimentally observed.

It is important to note that the most stable predicted structure is not always the one that is experimentally obtained, as kinetic factors can play a significant role in crystallization.

Synergistic Approaches for Robust Structural Elucidation

The most robust approach to crystal structure determination often involves a combination of techniques. For instance, a predicted crystal structure from CSP can be used as a starting model for the Rietveld refinement of powder diffraction data. Similarly, solid-state NMR can provide complementary information to validate a crystal structure determined from powder data.[11]

The presence of a nitro group in this compound suggests that intermolecular interactions, such as nitro-phenyl interactions, may play a significant role in the crystal packing.[14][15] Hirshfeld surface analysis, which can be performed on a determined crystal structure, is a powerful tool for visualizing and quantifying these intermolecular interactions.[1]

Conclusion

The determination of the crystal structure of this compound is a critical step in understanding its properties and potential as a therapeutic agent. While single-crystal X-ray diffraction remains the definitive method, researchers have a powerful arsenal of alternative and complementary techniques at their disposal. Powder X-ray diffraction offers a viable route when single crystals are not forthcoming, and computational crystal structure prediction provides invaluable insights into potential polymorphs. By judiciously selecting and, where appropriate, combining these methodologies, scientists can confidently elucidate the solid-state structures of novel quinoline derivatives, paving the way for their rational design and development.

References

  • Bano, H., Shafi, S., Siddiqui, H., Choudhary, M. I., & Yousuf, S. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry. [Link]

  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (n.d.). Journal of Molecular Structure. [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the American Crystallographic Association. [Link]

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). [Link]

  • Gómez-Pantoja, M. H., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N -tributyldiindolocarbazole crystal structure. IUCrJ, 5(Pt 4), 415–422. [Link]

  • Nakamura, K., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 125(1). [Link]

  • Akbaş, H., et al. (2024). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics, e2324903. [Link]

  • ResearchGate. (n.d.). The single crystal X-ray diffraction of 3a. [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]

  • PubChemLite. (n.d.). This compound (C10H7ClN2O2). [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Murray, J. S., et al. (2008). Calculated interactions of a nitro group with aromatic rings of crystalline picryl bromide. Journal of Molecular Modeling, 15(6), 689–695. [Link]

  • Tselinskii, V. V., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 28(1), 163. [Link]

  • Desai, P. S., & Desai, K. R. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 17(3), 459-462. [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitroquinoline. [Link]

  • de Oliveira, A. B., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2025(2), M1918. [Link]

  • de Oliveira, A. B., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2025(2), M1918. [Link]

  • Ding, Y. (2021). Computational prediction of organic crystal structures. UCL Discovery. [Link]

  • Qin, C., et al. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. [Link]

  • El-Dean, A. M. K., & Geies, A. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1369-1377. [Link]

Sources

Comparative Cytotoxicity Guide: 7-Methyl vs. 7-Methoxy Nitroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the cytotoxicity profiles of 7-methyl-4-nitroquinoline-1-oxide (7-Me-4NQO) and 7-methoxy-4-nitroquinoline-1-oxide (7-MeO-4NQO) .

These compounds are derivatives of the potent carcinogen 4-nitroquinoline-1-oxide (4NQO).[1][2][3] Their cytotoxicity is governed by a strict Structure-Activity Relationship (SAR) where the electronic nature of the substituent at position 7 modulates the enzymatic reduction of the nitro group.

  • 7-Methyl (Weak Electron Donor): Exhibits cytotoxicity comparable to or slightly lower than the parent 4NQO.

  • 7-Methoxy (Strong Electron Donor): Exhibits significantly reduced cytotoxicity due to the resonance effect, which hinders the metabolic activation required for DNA adduct formation.

Mechanistic Comparison: The Electronic Control of Toxicity

The cytotoxicity of nitroquinolines is not intrinsic to the parent molecule but results from metabolic activation. Understanding this pathway is critical for interpreting toxicity data.

The Activation Pathway

The 4-nitro group must be enzymatically reduced (typically by DT-diaphorase or NQO1) to a hydroxylamine intermediate (4HAQO). This intermediate is then serylated to form the ultimate carcinogen, which covalently binds to DNA (specifically guanine residues).

Substituent Effects (The "Why")

The rate-limiting step is the initial reduction of the nitro group. The electron density of the quinoline ring, influenced by the 7-position substituent, dictates this reduction potential (


).
  • 7-Methyl (-CH₃): Acts as a weak electron-donating group (EDG) via induction and hyperconjugation (Hammett

    
    ). It provides minimal stabilization to the ring, allowing the nitro group to remain electron-deficient and easily reducible. Result:  High bio-activation and high cytotoxicity.
    
  • 7-Methoxy (-OCH₃): Acts as a strong EDG via resonance (Hammett

    
    ). The lone pair on the oxygen atom donates electron density into the aromatic system, increasing the electron density at the nitro group. This makes the nitro group harder to reduce (more negative reduction potential). Result:  Lower bio-activation and reduced cytotoxicity.
    
Pathway Visualization

The following diagram illustrates the divergence in activation efficiency based on the substituent.

Nitroquinoline_Activation cluster_effects Substituent Effect on Reduction Substrate 7-R-4-Nitroquinoline-1-Oxide (Prodrug) Intermediate 4-Hydroxyamino-QO (Proximate Carcinogen) Substrate->Intermediate 4e- Reduction (Rate Limiting Step) Enzyme DT-Diaphorase / NQO1 (Reductase) Enzyme->Substrate Catalysis Adduct DNA-Adduct (dG-C8 / dA-N6) Intermediate->Adduct Serylation & Binding CellDeath Apoptosis / Cytotoxicity Adduct->CellDeath Replication Block Me R = Methyl (-CH3) Weak Donor -> Fast Reduction High Toxicity MeO R = Methoxy (-OCH3) Strong Donor -> Slow Reduction Low Toxicity

Caption: The metabolic activation pathway of 4NQO derivatives. The 7-Methoxy substituent inhibits the initial reduction step, acting as a "brake" on toxicity.

Comparative Data Profile

While direct head-to-head IC50 values vary by cell line and assay conditions, the relative potency trend is established in historical SAR literature (Kawazoe et al., Nagao & Sugimura).

Table 1: Relative Cytotoxicity & Mutagenicity Profile
Feature7-Methyl-4NQO7-Methoxy-4NQOParent (4NQO)
Electronic Effect Weak Donor (Inductive)Strong Donor (Resonance)Reference
Reduction Potential High (Easily Reduced)Low (Hard to Reduce)High
Metabolic Activation RapidSlow / InefficientRapid
DNA Adduct Formation HighLowVery High
Relative Cytotoxicity High (++++ )Moderate/Low (++)Very High (+++++)
Mutagenicity (Ames) Potent MutagenWeak MutagenPotent Mutagen

Note: "Potency" here refers to the molar concentration required to induce cell death. A "High" cytotoxicity means a lower IC50 value (e.g., nM range), whereas "Low" cytotoxicity implies a higher IC50 value (


M range).

Experimental Protocols

To experimentally validate these differences, a standardized cytotoxicity assay must be employed. Warning: Both compounds are potential carcinogens.[4][5] Handle with extreme care.

Safety & Handling
  • Hazard: Suspected human carcinogens.[4]

  • PPE: Double nitrile gloves, lab coat, N95/P100 respirator or biosafety cabinet (Class II).

  • Light Sensitivity: Nitroquinolines are photosensitive. All steps must be performed under yellow light or low-light conditions.

Clonogenic Survival Assay (Gold Standard)

This assay is superior to MTT for DNA-damaging agents as it measures reproductive death rather than just metabolic impairment.

Materials:

  • Cell Line: HeLa S3 or V79 (Chinese Hamster Lung) are historical standards for 4NQO.

  • Solvent: DMSO (Dimethyl sulfoxide).[6]

  • Media: DMEM + 10% FBS.

Protocol:

  • Preparation: Dissolve 7-methyl and 7-methoxy derivatives in DMSO to create 10 mM stock solutions. Store at -20°C in amber vials.

  • Seeding: Seed cells at low density (200–500 cells/well) in 6-well plates. Allow attachment for 24 hours.

  • Treatment:

    • Prepare serial dilutions in fresh media (Range: 0.01

      
      M to 10 
      
      
      
      M).
    • Treat cells for 2 hours at 37°C. (Short exposure prevents stability issues).

  • Wash: Aspirate media, wash 2x with PBS to remove drug.

  • Outgrowth: Add fresh drug-free media and incubate for 7–10 days until colonies form (>50 cells).

  • Fix/Stain: Fix with methanol/acetic acid (3:1) and stain with Crystal Violet (0.5%).

  • Analysis: Count colonies. Calculate Plating Efficiency (PE) and Surviving Fraction (SF).

  • Plotting: Plot log(SF) vs. Concentration. The 7-Methyl curve will show a steep decline (high toxicity), while the 7-Methoxy curve will be shallower (lower toxicity).

Validation Workflow Diagram

Experimental_Workflow Start Start: Stock Prep (DMSO, Amber Vials) Seed Seed Cells (200-500 cells/well) Start->Seed Treat Drug Treatment (2 Hours, Yellow Light) Seed->Treat Wash Wash & Replace Media Treat->Wash Incubate Incubate 7-10 Days (Colony Formation) Wash->Incubate Stain Fix & Stain (Crystal Violet) Incubate->Stain Count Data Analysis (Calculate IC50) Stain->Count

Caption: Step-by-step workflow for the Clonogenic Survival Assay to determine IC50.

Conclusion

For researchers selecting a nitroquinoline probe:

  • Select 7-Methyl-4NQO if you require a high-potency positive control for DNA damage or oxidative stress assays, similar to the parent 4NQO.

  • Select 7-Methoxy-4NQO if you are investigating structure-activity relationships or need a derivative with attenuated toxicity to study metabolic resistance mechanisms.

The 7-methoxy group acts as an electronic "shield," stabilizing the molecule against the enzymatic reduction required for its toxic activity.

References

  • Nagao, M., & Sugimura, T. (1976).[3] Molecular Biology of the Carcinogen, 4-Nitroquinoline 1-Oxide.[1][2][3][7][8][9][10] Advances in Cancer Research, 23, 131-169. Link

  • Kawazoe, Y., et al. (1967). Studies on Chemical Carcinogens: Structure-Activity Relationship in 4-Nitroquinoline 1-oxides. Chemical and Pharmaceutical Bulletin, 15(8), 1225-1231. Link

  • Tada, M. (1981). Metabolism of 4-nitroquinoline 1-oxide and its binding to nucleic acids. Carcinogenesis: A Comprehensive Survey, 6, 25-45.
  • BenchChem. (2025).[4][6] 4-Nitroquinoline 1-oxide Technical Guide. Link

  • Kanojia, D., & Vaidya, M. M. (2006).[8] 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis.[4][7][10][11][12] Oral Oncology, 42(7), 655-667. Link

Sources

Elemental Analysis Standards & Purity Assessment: 4-Chloro-7-methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary & Analyte Profile

The Challenge: 4-Chloro-7-methyl-3-nitroquinoline (


) represents a "stress test" for standard purity analysis. The presence of a labile halogen (Cl) alongside a nitro group (

) creates specific interference pathways in classical combustion analysis—namely, the formation of corrosive hydrogen halides and incomplete nitrogen reduction.

The Verdict: While Combustion Analysis (CHN) remains the journal-mandated "gold standard" for bulk purity, Quantitative NMR (qNMR) offers a superior, non-destructive alternative for this specific scaffold, avoiding the halogen-trap exhaustion issues inherent to CHN.

Analyte Specifications
PropertyValueAnalytical Relevance
Formula

Requires precise C, H, N determination.[1][2][3][4][5][6]
MW 222.63 g/mol Baseline for gravimetric calculations.
Element % (Calc) C: 53.95%H: 3.17%
Critical Interferents Chlorine (15.9%)Requires Ag-wool scrubbing to prevent detector corrosion.
Solubility DMSO,

High solubility favors qNMR workflows.

Comparative Analysis: CHN vs. qNMR vs. HRMS[6]

This section objectively compares the three primary methodologies for validating the purity of this compound.

Method 1: Combustion Analysis (CHN) - The "Gold Standard"
  • Principle: High-temperature combustion (>1000°C) in oxygen, reduction of gases, and TCD detection.

  • Suitability for Analyte: Moderate. The high chlorine content requires frequent maintenance of the reduction tube (silver wool depletion).

  • Acceptance Standard:

    
     deviation from theoretical values (ACS/IUPAC standard).
    
Method 2: Quantitative NMR (qNMR) - The "Modern Benchmark"
  • Principle: Molar ratio determination using an Internal Standard (IS) with known purity.

  • Suitability for Analyte: High. The quinoline scaffold offers distinct aromatic signals (7.5–9.0 ppm) and a clean methyl singlet (~2.6 ppm), allowing easy integration against an IS like Maleic Acid or Dimethyl Sulfone.

  • Acceptance Standard: >98.0% calculated purity with no unassigned peaks >1%.

Method 3: High-Resolution Mass Spectrometry (HRMS)[7]
  • Principle: Exact mass measurement (<5 ppm error).

  • Suitability for Analyte: Low (for purity). Excellent for identity confirmation but poor for quantitative purity due to variable ionization efficiencies of impurities.

Performance Matrix
FeatureCombustion (CHN)qNMRHRMS
Precision High (<0.2%)High (<0.5%)N/A (Qualitative)
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Chlorine Tolerance Poor (Requires scrubbing)Excellent (Invisible)Excellent
Solvent Interference Sensitive (Trapped solvent skews %C)Resolved (Solvent peaks separated)N/A
Speed Slow (Weighing + Run time)Fast (10 min prep + acq)Fast

Experimental Protocols

Protocol A: Combustion Analysis (Optimized for Halogens)

Objective: Eliminate chlorine interference to ensure accurate N detection.

  • Instrument Setup:

    • Ensure the combustion tube contains a Silver Wool or Silver Tungstate on MgO zone maintained at ~850°C. This traps Chlorine as AgCl.

    • Warning: this compound contains ~16% Cl. The trap will deplete rapidly. Replace after every 30–40 runs to prevent Cl breakthrough (which ruins the TCD detector).

  • Calibration:

    • Use a standard containing both N and Cl to verify trap efficiency.

    • Recommended Standard: p-Chlorobenzoic acid (for C/H/Cl check) or Sulfanilamide (for N check).

    • K-Factor Determination: Run 3 replicates of the standard.

  • Sample Prep:

    • Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours. Nitro-quinolines can trap lattice solvents.

    • Weigh 2.000–2.500 mg (±0.001 mg) into a tin capsule.

    • Add 5 mg of Vanadium Pentoxide (

      
      )  as a combustion aid to prevent charring of the aromatic ring.
      
  • Analysis:

    • Run in "Oxygen Boost" mode (if available) to ensure complete oxidation of the nitro group.

Protocol B: qNMR Purity Assay

Objective: Determine absolute purity without halogen interference.

  • Internal Standard (IS) Selection:

    • Choice: Maleic Acid (Singlet at ~6.05 ppm in DMSO-

      
      ).
      
    • Reasoning: It sits in the "silent region" between the quinoline methyl (~2.6 ppm) and aromatic protons (7.5+ ppm). It is non-volatile and stable.

  • Preparation:

    • Weigh ~10 mg of Analyte (

      
      ) and ~5 mg of Maleic Acid (
      
      
      
      ) directly into the same NMR tube. Record weights to 0.01 mg precision.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse delay (

      
      ): 60 seconds  (Critical: must be 
      
      
      
      for quantitative integration).
    • Scans: 16–32.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (set to defined value) and the Analyte Methyl singlet.

  • Calculation:

    
    
    
    • Where

      
      =Integral, 
      
      
      
      =Number of protons,
      
      
      =Molar Mass,
      
      
      =Mass weighed,
      
      
      =Purity of Standard.

Visualizations

Diagram 1: Analytical Decision Matrix

A logic flow for selecting the correct purity method based on sample stage.

PurityDecision cluster_0 Critical Parameters Start Crude this compound Purification Recrystallization / Column Start->Purification Check Initial Purity Check Purification->Check HRMS HRMS (Identity Only) Check->HRMS Confirm Structure qNMR qNMR (Purity >95%) Check->qNMR Optimization Phase CHN Combustion (CHN) (Final QC) Check->CHN Publication/Release Warning Chlorine Trap Check (Required for CHN) CHN->Warning Solvent Solvent Removal (Critical for CHN) CHN->Solvent

Caption: Decision workflow for analytical method selection. qNMR is preferred for process optimization, while CHN is reserved for final publication-quality validation.

Diagram 2: The Halogen Interference Mechanism

Why standard combustion fails without specific modification.

HalogenInterference Sample Sample (R-Cl, R-NO2) Combustion Combustion (1000°C + O2) Sample->Combustion Gases Gases: CO2, H2O, N2, NOx, HCl, Cl2 Combustion->Gases Trap Silver Trap (Ag wool) Gases->Trap With Trap Corrosion Corrosion/Interference (False High N%) Gases->Corrosion No Trap / Depleted Detector TCD Detector (N2, CO2, H2O) Trap->Detector Clean Gas Stream Corrosion->Detector Erroneous Signal

Caption: The path of Chlorine interference. Without a functional Silver Trap, HCl/Cl2 gas enters the detector, causing corrosion and false integration values.

Data Interpretation & Reference Values

When analyzing your data, use the following table to determine pass/fail status based on ACS guidelines.

Theoretical Composition (


): 
  • C: 53.95%

  • H: 3.17%

  • N: 12.58%

Comparison of Hypothetical Experimental Results
Scenario%C Found%H Found%N FoundStatusDiagnosis
Ideal 53.883.1512.60PASS Within ±0.4%. High purity.
Solvent Trap 52.103.8011.90FAIL High H, Low C/N. Likely residual solvent (EtOAc/Hexane). Dry longer.
Halogen Leak 53.903.2013.50 FAIL High N. Chlorine gas hit the detector (mimics N2 signal). Replace Ag trap.
Incomplete Burn 53.103.1012.20FAIL Low C/N. Formation of refractory char. Add

catalyst.

References

  • ACS Guide to Scholarly Communication. (2020). Characterization of Organic Compounds: Elemental Analysis.[6][7] American Chemical Society. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Wojtowicz, J. A. (1996).[4] Reevaluation of Chloroisocyanurate Hydrolysis Constants. Journal of the Swimming Pool and Spa Industry, 2(2), 14. (Reference for Chlorine behavior in aqueous/combustion systems).

  • Analytik Jena. (2022). Carbon, Nitrogen, Sulfur and Chlorine Analyzer (CNSX) - Multi EA 5100.[8] (Technical specifications for halogenated combustion analysis). [Link]

  • PubChem. (2025).[9] Compound Summary: 4-Chloro-3-nitroquinoline.[9][10] National Library of Medicine. [Link]

Sources

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